3-Propionylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKJMUNLKAGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166184 | |
| Record name | 1-(3-Pyridyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-48-5 | |
| Record name | 3-Propionylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Pyridyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-pyridyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Propionylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propionylpyridine, also known as 1-(pyridin-3-yl)propan-1-one, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Two prominent and effective methods are detailed below.
Method 1: Grignard Reaction with 3-Cyanopyridine
A common and effective method for the synthesis of this compound involves the Grignard reaction, utilizing 3-cyanopyridine and ethylmagnesium bromide as key reagents. This reaction provides a direct route to the desired ketone.
Reaction Scheme:
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.
-
Reaction with 3-Cyanopyridine: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of 3-cyanopyridine in anhydrous diethyl ether is then added dropwise, maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the intermediate imine-magnesium complex.
-
Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute hydrochloric acid or aqueous ammonium chloride) while cooling. This step hydrolyzes the intermediate to yield this compound.
-
Extraction and Purification: The aqueous layer is separated and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.
Method 2: Claisen Condensation of Ethyl Nicotinate
Another viable synthetic approach is the Claisen condensation of ethyl nicotinate with ethyl propionate, followed by hydrolysis and decarboxylation to yield the target ketone.
Reaction Scheme:
Caption: Claisen condensation pathway for this compound synthesis.
Experimental Protocol:
-
Condensation: To a solution of a strong base, such as sodium ethoxide in ethanol, a mixture of ethyl nicotinate and ethyl propionate is added. The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction, forming the corresponding β-keto ester.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with a strong acid (e.g., sulfuric acid or hydrochloric acid) and heated to induce hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.
-
Workup and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by vacuum distillation or column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the key analytical data.
Physical Properties
The macroscopic properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 77 °C at 0.1 mmHg | |
| Flash Point | 103 °C |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information about the this compound molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~9.2 | d | 1H | H-2 (Pyridine) |
| ~8.8 | dd | 1H | H-6 (Pyridine) |
| ~8.3 | dt | 1H | H-4 (Pyridine) |
| ~7.5 | dd | 1H | H-5 (Pyridine) |
| ~3.0 | q | 2H | -CH₂- (Propionyl) |
| ~1.2 | t | 3H | -CH₃ (Propionyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Predicted | |
| ~200 | C=O (Ketone) |
| ~154 | C-6 (Pyridine) |
| ~150 | C-2 (Pyridine) |
| ~136 | C-4 (Pyridine) |
| ~132 | C-3 (Pyridine) |
| ~124 | C-5 (Pyridine) |
| ~32 | -CH₂- (Propionyl) |
| ~8 | -CH₃ (Propionyl) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980, ~2940 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1580, ~1470, ~1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 135
-
Major Fragments: The fragmentation pattern would likely involve the loss of the ethyl group (m/z = 106) and subsequent fragmentation of the pyridine ring. The acylium ion [M-C₂H₅]⁺ is a common and stable fragment.[3]
Caption: Proposed mass fragmentation pathway of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the pyridine scaffold is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, including antibacterial and antiproliferative agents.[4][5] The presence of the propionyl group offers a site for further chemical modification, making this compound a valuable building block for the synthesis of novel compounds with potential biological activity. Future research may elucidate its specific roles in biological systems.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols, including the Grignard reaction and Claisen condensation, offer reliable methods for its preparation. The comprehensive characterization data, encompassing physical properties and spectroscopic analyses, serve as a crucial reference for its identification and quality control. While direct evidence of its biological activity is currently limited, its structural features suggest its potential as a valuable intermediate in the development of new therapeutic agents. This guide is intended to support researchers in their efforts to explore the chemistry and potential applications of this important pyridine derivative.
References
- 1. 1-(3-Pyridyl)propan-1-one | C8H9NO | CID 74074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 3-Substituted Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, derivatives substituted at the 3-position are gaining significant attention for their diverse and potent biological activities. This technical guide delves into the core biological activities of 3-substituted pyridine derivatives, with a particular focus on their anticancer and enzyme inhibitory properties. By synthesizing current research, this document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.
Anticancer Activity of 3-Substituted Pyridine Derivatives
A growing body of evidence highlights the potential of 3-substituted pyridine derivatives as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often through the inhibition of key enzymes involved in cell proliferation and survival.
Quantitative Data Summary
The antiproliferative activity of several 3-substituted pyridine derivatives has been quantified, primarily through IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%. The data below summarizes the activity of various derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| 3-Alkylpyridine Analogs | Compound with a ten-carbon alkyl chain | RKO-AS-45-1 | - | [1] |
| 3-Alkylpyridine Analogs | Compound with a ten-carbon alkyl chain | HeLa | - | [1] |
| Pyridin-3-yl Pyrimidines | Compound A2 | K562 (Leukemia) | - | [2] |
| Pyridin-3-yl Pyrimidines | Compound A8 | K562 (Leukemia) | - | [2] |
| Pyridin-3-yl Pyrimidines | Compound A9 | K562 (Leukemia) | - | [2] |
| Pyrrolo[2,3-b]pyridine Derivatives | Compound 41 | SH-SY5Y (Neuroblastoma) | >70% survival at 100 µM | [3] |
| Pyrrolo[2,3-b]pyridine-based Derivatives | Compound 3p | Ramos (B-cell lymphoma) | 0.014 | [4] |
Note: Specific IC50 values for some compounds were not explicitly stated in the source abstracts but were described as having potent activity.
Enzyme and Coenzyme Inhibition
A significant mechanism through which 3-substituted pyridine derivatives exert their biological effects is the inhibition of enzymes, particularly kinases and coenzymes. This inhibitory action can disrupt critical cellular processes, leading to therapeutic outcomes.
Kinase Inhibition
Many 3-substituted pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. For instance, certain pyridin-3-yl pyrimidines have shown strong inhibitory activity against the Bcr-Abl fusion protein, a key driver in some types of leukemia.[2] Similarly, pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK) and glycogen synthase kinase-3β (GSK-3β).[3][4]
Coenzyme Inhibition
Structurally similar compounds, such as 3-acetyl substituted pyridines, have been investigated as potential coenzyme inhibitors.[5] This suggests that 3-propionylpyridine derivatives could also interfere with coenzyme-dependent metabolic pathways, opening another avenue for their therapeutic application.
Experimental Protocols
The evaluation of the biological activity of 3-substituted pyridine derivatives involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Synthesis of 3-Alkylpyridine Analogs
A general multi-step synthesis for 3-alkylpyridine analogs has been described, with the key final step being a Williamson etherification under phase-transfer conditions.[1]
-
Step 1: Mesylation of Monotetrahydropyranyl Acetals: A solution of the starting acetal in dichloromethane is cooled to 0°C. Triethylamine and methanesulfonyl chloride are added, and the reaction is stirred for 10 hours. The mixture is then poured into crushed ice and extracted with methylene chloride.
-
Step 2: Williamson Etherification: A mixture of 3-(pyrid-3-yl)propan-1-ol, the mesylated compound, and tetrabutylammonium bromide is prepared in diethyl ether with aqueous sodium hydroxide (50% w/v). The mixture is stirred vigorously at room temperature for 72 hours and then extracted with diethyl ether. The combined organic phases are dried, filtered, and evaporated to yield the final product.
In Vitro Anticancer Activity Assessment
Cell Lines and Culture: Human cancer cell lines such as RKO-AS-45-1 (colon carcinoma) and HeLa (cervical cancer) are commonly used.[1] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Enzyme Inhibition Assays
Bcr-Abl Kinase Inhibition Assay: [2] The inhibitory activity against Bcr-Abl kinase is typically assessed using in vitro kinase assays. These assays often involve incubating the purified enzyme with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the inhibitory potency of the compound.
GSK-3β Inhibition Assay: [3] The inhibitory activity against GSK-3β can be measured using various commercial kits. A common method involves a competition assay where the test compound competes with a known fluorescent ligand for binding to the enzyme. The change in fluorescence polarization is then measured to determine the IC50 value of the inhibitor.
Signaling Pathways and Mechanisms of Action
The biological activities of 3-substituted pyridine derivatives are intrinsically linked to their ability to modulate specific signaling pathways.
Kinase Inhibition Pathway
Many anticancer drugs target protein kinases to disrupt the signaling cascades that drive cancer cell proliferation and survival. The diagram below illustrates a generalized workflow for the discovery and validation of kinase inhibitors, a common mechanism for 3-substituted pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential coenzyme inhibitors. IV. 3-acetyl substituted pyridine and dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 3-Propionylpyridine in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propionylpyridine is a pyridine derivative of significant interest in neurobiological research. While direct studies on this compound are limited, its close structural analog, 3-acetylpyridine (3-AP), has been extensively studied as a neurotoxin. This guide synthesizes the current understanding of the mechanism of action of 3-acylpyridines, with a primary focus on the well-documented effects of 3-AP, to provide a comprehensive overview of the likely biological impact of this compound. The core mechanism is believed to be the antagonism of nicotinamide, leading to a cascade of cellular events culminating in selective neuronal cell death.
Core Mechanism of Action: Nicotinamide Antagonism and NAD+ Depletion
The primary mechanism of action for 3-acylpyridines, including presumably this compound, is their function as metabolic antagonists to nicotinamide (a form of vitamin B3).[1][2] This antagonism disrupts the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular metabolic and signaling pathways.[3][4][5]
The proposed sequence of events is as follows:
-
Uptake and Conversion: 3-Acylpyridines are taken up by cells and are believed to be enzymatically converted to fraudulent analogs of NAD+.
-
Inhibition of NAD+-Dependent Enzymes: These fraudulent analogs, or the depletion of authentic NAD+, inhibit the activity of NAD+-dependent enzymes. These enzymes are crucial for cellular respiration and energy metabolism.
-
Cellular Energy Crisis: The inhibition of these metabolic pathways leads to a severe depletion of cellular ATP, precipitating an energy crisis.
-
Oxidative Stress and Neuronal Damage: The disruption of mitochondrial function and cellular metabolism leads to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, including DNA, proteins, and lipids.[6][7]
-
Selective Neuronal Apoptosis: The culmination of these events is the induction of apoptosis, or programmed cell death, in susceptible neuronal populations.[8][9]
The inferior olive, a structure in the brainstem, has been shown to be particularly vulnerable to the neurotoxic effects of 3-acetylpyridine.[1][10][11] This selective vulnerability is thought to be due to its high metabolic rate and dependence on NAD+-mediated energy production.
Quantitative Data on the Effects of 3-Acetylpyridine
The following tables summarize quantitative data from studies on the neurotoxic effects of 3-acetylpyridine in animal models. This data provides a quantitative framework for understanding the potential in vivo effects of this compound.
| Animal Model | 3-AP Dose | Route of Administration | Key Findings | Reference |
| Rat (Sprague-Dawley) | 65 mg/kg | Intraperitoneal | Significant neuronal loss in the inferior olive, nucleus ambiguus, substantia nigra, and dorsal raphe nucleus. | [1] |
| Rat (Long-Evans) | 75-80 mg/kg | Intraperitoneal | Consistent patterns of degenerating neurons in multiple brain regions including the inferior olive, hippocampus, and substantia nigra. | [10] |
| Mouse (C57BL/6) | 500 mg/kg | Intraperitoneal | Significant loss of NeuN(+) neurons in subregions of the inferior olive. Mice are less sensitive to 3-AP than rats. | [1] |
| Hamster | 65 mg/kg | Intraperitoneal | Neurotoxic effects observed in motor nuclei of the cerebral trunk and ventral horns of the spinal cord, with the inferior olivary nucleus being relatively spared. | [11] |
| Behavioral Test | Animal Model | 3-AP Dose | Effect | Reference |
| Rotorod | Mouse (C57BL/6) | 500 mg/kg | Deficits in balance and motor coordination. | [1] |
| Gait Analysis | Mouse (C57BL/6) | 500 mg/kg | Alterations in gait parameters. | [1] |
| Locomotor Activity | Rat | 65 mg/kg | Depressing influence on locomotor activity. | [2] |
| Muscular Rigidity | Rat | 65 mg/kg | Induction of muscular rigidity. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of 3-acylpyridine-induced neurotoxicity. The following are representative experimental protocols for the administration of 3-acetylpyridine in rodents, which can be adapted for studies involving this compound.
In Vivo Administration of 3-Acetylpyridine in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Compound Preparation: Dissolve 3-acetylpyridine in sterile 0.9% saline to a final concentration of 20 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 65 mg/kg body weight.
-
Co-administration of Nicotinamide (Optional): To potentially modulate the severity and specificity of the lesion, nicotinamide can be administered. For example, inject nicotinamide (100 mg/kg, i.p.) 3 hours after the 3-AP injection.
-
Behavioral Assessment: Conduct behavioral tests such as the open field test for locomotor activity and the rotarod test for motor coordination at various time points post-injection (e.g., 24, 48, and 72 hours).
-
Histological Analysis: At the desired endpoint, perfuse the animals with 4% paraformaldehyde, and process the brains for histological staining (e.g., Nissl staining or immunohistochemistry for neuronal and glial markers) to assess neuronal loss and gliosis in target brain regions like the inferior olive.
In Vitro Neuronal Cell Culture Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in cell culture medium.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere. Replace the medium with a medium containing various concentrations of this compound. Include a vehicle control group.
-
Viability Assay: After a specific incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT assay or LDH release assay.
-
Apoptosis Assay: To determine the mode of cell death, perform assays for apoptosis, such as caspase-3 activity assays or TUNEL staining.
-
Mitochondrial Function and Oxidative Stress: Assess mitochondrial membrane potential using fluorescent probes like TMRE or JC-1. Measure reactive oxygen species (ROS) production using probes such as DCFDA.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of 3-acylpyridines.
Caption: Proposed mechanism of this compound-induced neurotoxicity.
Caption: General experimental workflow for in vivo studies.
Conclusion
While direct experimental data on this compound is scarce, the extensive research on its close analog, 3-acetylpyridine, provides a strong basis for understanding its likely mechanism of action in biological systems. The central hypothesis is that this compound acts as a nicotinamide antagonist, leading to NAD+ depletion, cellular energy deficits, oxidative stress, and ultimately, selective neuronal apoptosis. This in-depth guide, by providing a synthesis of the available data, experimental protocols, and visual representations of the underlying pathways, serves as a valuable resource for researchers and drug development professionals investigating the neurobiological effects of this and related compounds. Further direct investigation into the specific pharmacological and toxicological profile of this compound is warranted to confirm and extend these findings.
References
- 1. 3-Acetylpyridine Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of nicotinamide on neurobehavioral effects of 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age-related NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proneurotrophin-3 is a neuronal apoptotic ligand: evidence for retrograde-directed cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of apoptotic pathways in dorsal root ganglion neurons following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central 3-acetylpyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxic effects of 3-acetylpyridine (3-AP) in the hamster (mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthetic Journey of 3-Propionylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propionylpyridine, also known as 1-(3-pyridinyl)-1-propanone, is a pyridine derivative with a history rooted in the broader exploration of pyridyl ketones. While its specific discovery is not marked by a singular breakthrough moment, its synthesis and study are products of the foundational work on pyridine chemistry and the development of powerful synthetic methodologies, most notably the use of organometallic reagents. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and chemical properties of this compound, alongside detailed experimental protocols and an overview of the biological activities associated with this class of compounds.
Introduction: The Emergence of Pyridyl Ketones
The study of pyridyl ketones, including this compound, is intrinsically linked to the broader history of pyridine chemistry. Pyridine, a fundamental heterocyclic aromatic compound, has long been a scaffold of immense interest in medicinal and materials chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. The introduction of an acyl group, such as a propionyl group, onto the pyridine ring significantly modifies its electronic and steric properties, opening avenues for further functionalization and the creation of novel molecular architectures.
Early investigations into the synthesis of acylpyridines date back to the late 19th and early 20th centuries. These initial efforts often involved harsh reaction conditions and yielded modest results. A significant advancement in the synthesis of pyridyl ketones came with the advent of organometallic chemistry, particularly the development of Grignard reagents by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1][2] The use of these reagents provided a more versatile and efficient means of forming carbon-carbon bonds, paving the way for the synthesis of a wide array of substituted pyridines, including this compound.
Discovery and Early Synthesis
While a definitive "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis can be understood as a logical extension of the established methods for preparing other 3-acylpyridines. One of the earliest and most straightforward conceptual approaches to the synthesis of this compound involves the reaction of a pyridine-3-carboxylic acid derivative, such as ethyl nicotinate, with an organometallic reagent that can deliver a propionyl or ethyl group.
A plausible and historically significant route for the first synthesis of this compound is the reaction of ethyl nicotinate with a Grignard reagent, such as ethylmagnesium bromide. This reaction is a classic example of nucleophilic acyl substitution, where the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Logical Synthesis Pathway
The logical pathway for the synthesis of this compound from ethyl nicotinate and ethylmagnesium bromide can be visualized as a two-step process.
Caption: Logical synthesis pathway for this compound.
Detailed Experimental Protocols
While the exact historical experimental details for the very first synthesis of this compound are not available, a standard laboratory procedure based on the Grignard reaction with ethyl nicotinate is provided below. This protocol is representative of the methods that would have been employed during the mid-20th century for the synthesis of such compounds.
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Ethyl nicotinate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition of the ethyl bromide solution. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ethyl Nicotinate: Cool the Grignard reagent solution in an ice bath. Add a solution of ethyl nicotinate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up and Isolation: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(pyridin-3-yl)propan-1-one | [3] |
| Synonyms | This compound, Ethyl 3-pyridyl ketone | [3] |
| CAS Number | 1570-48-5 | [3] |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 115-117 °C at 14 mmHg | |
| Density | 1.066 g/cm³ | |
| Solubility | Soluble in common organic solvents |
Biological Activities and Potential Applications
The biological activities of this compound itself are not extensively documented in publicly available literature. However, the broader class of pyridine derivatives is well-known for a wide range of pharmacological effects. These compounds are key components in many approved drugs and are continuously investigated for new therapeutic applications.
The pyridine scaffold is known to interact with various biological targets, and its derivatives have shown activities including:
-
Antimicrobial Properties: Pyridinium salts, derived from the quaternization of the pyridine nitrogen, often exhibit potent antimicrobial activity by disrupting microbial cell membranes.[4]
-
Anticancer Activity: Certain pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]
-
Neurological Activity: The pyridine ring is a common feature in molecules targeting the central nervous system. Thioalkyl derivatives of pyridine, for instance, have shown anticonvulsant, sedative, and anxiolytic effects in preclinical studies.
While specific signaling pathways modulated by this compound have not been elucidated, a general workflow for investigating the biological activity of a novel pyridine derivative is presented below.
Caption: General workflow for drug discovery.
Conclusion
This compound, while not having a celebrated discovery, represents an important member of the pyridyl ketone family. Its synthesis, deeply rooted in the principles of organometallic chemistry, showcases the evolution of synthetic organic chemistry. Although specific biological data for this compound is limited, the vast pharmacological potential of the pyridine scaffold suggests that this compound and its derivatives may hold promise for future drug discovery and development efforts. This guide provides a foundational understanding of its history, synthesis, and properties, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
In-Depth Technical Guide: Safety and Handling Precautions for 3-Propionylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Propionylpyridine (CAS No. 1570-48-5). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment, handling and storage procedures, emergency protocols, and waste disposal of this compound. Given the limited availability of specific toxicological data for this compound, information from the closely related compound Pyridine is included for reference and to guide precautionary measures.
Compound Identification and Properties
This compound, also known as 1-(3-Pyridyl)propan-1-one, is a yellow liquid laboratory chemical.[1] A summary of its known physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1570-48-5 | [1] |
| Molecular Formula | C8H9NO | [2] |
| Molecular Weight | 135.17 g/mol | |
| Appearance | Yellow Liquid | [1] |
| Boiling Point | 106 °C @ 3 Torr | [1] |
| Density | 1.114 g/mL | |
| Flash Point | No information available | [1] |
| Purity | 98% |
Hazard Identification and Toxicological Data
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Table 2: Toxicological Data for Pyridine (CAS No. 110-86-1)
| Parameter | Value | Species | Route | Source |
| LD50 (Oral) | 891 mg/kg | Rat | Oral | [3] |
| LD50 (Dermal) | 1121 mg/kg | Rabbit | Dermal | [3] |
| LC50 (Inhalation) | 17.1 mg/L (4 hours) | Rat (Male) | Inhalation | [3] |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes.[5]
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or PVA gloves are recommended. Nitrile gloves may not provide adequate protection. Always inspect gloves for integrity before use.[3][6]
-
Skin and Body Protection: A fully-buttoned lab coat or a chemical-resistant apron should be worn to protect the skin.[6] Closed-toe shoes are mandatory.[6]
General Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Dispensing: When transferring or pouring, use a secondary container, such as a tray, to contain any potential spills.[6] Pour slowly and carefully to avoid splashing.
-
Heating: Avoid heating this compound near open flames or other ignition sources. If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]
-
Keep the container tightly closed.[4]
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
A clear and practiced emergency plan is crucial when working with hazardous chemicals.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill and Leak Protocol
-
Small Spills (manageable within 10 minutes):
-
Ensure proper PPE is worn (chemical goggles, resistant gloves, lab coat).
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Collect the absorbed material into a sealable, airtight, and compatible waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.[4]
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4]
-
Do not dispose of this compound down the drain.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 1570-48-5 [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Propionylpyridine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and in vitro evaluation of 3-propionylpyridine derivatives as potential anticancer agents. The protocols outlined below are based on established synthetic methodologies and biological assays, offering a framework for the discovery and development of novel therapeutic candidates.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 3-Acylpyridines, including this compound derivatives, have garnered significant interest due to their diverse biological activities. This document focuses on the synthesis of a series of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones, which are structurally related to 3-propionylpyridines, and their evaluation as cytotoxic agents against various cancer cell lines.
Synthesis of 3-Acylpyridine Derivatives
A common and effective method for the synthesis of 3-acylpyridine chalcone derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted aldehyde with a ketone. In the context of the target molecules, 3-acetylpyridine serves as the ketone component, which is reacted with various substituted pyrazole-4-carbaldehydes.
General Synthetic Scheme
Caption: Synthetic workflow for 3-acylpyridine chalcone derivatives.
Experimental Protocol: Synthesis of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones[1]
This protocol is a general procedure based on the synthesis of a series of chalcone derivatives.
Materials:
-
3-Acetylpyridine
-
Substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol or N,N-dimethylformamide (for recrystallization)
Procedure:
-
Dissolve 3-acetylpyridine (1.0 equivalent) and the appropriately substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
To this stirred solution, add a solution of sodium hydroxide (1.2 equivalents) in water dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or N,N-dimethylformamide to afford the pure (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-one derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.
In Vitro Anticancer Activity Evaluation
The synthesized 3-acylpyridine derivatives can be evaluated for their cytotoxic effects against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro anticancer activity screening.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Synthesized 3-acylpyridine derivatives
-
Human cancer cell lines (e.g., Caco-2, MIA PaCa-2, MCF-7) and a normal cell line (e.g., NIH-3T3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the cancer and normal cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of approximately 5 x 10³ cells per well. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the day of treatment, prepare serial dilutions of the compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The SAR analysis of the synthesized compounds provides valuable insights into the structural features required for potent anticancer activity.
Quantitative SAR Data
The following table summarizes the in vitro cytotoxic activity of a series of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones against various human cancer cell lines and a normal cell line.[1]
| Compound | Ar | IC₅₀ (µM) ± SD | |||
| Caco-2 | MIA PaCa-2 | MCF-7 | NIH-3T3 | ||
| 4a | Phenyl | 25.43 ± 1.21 | 31.54 ± 1.54 | 29.87 ± 1.23 | > 50 |
| 4b | 4-Methylphenyl | 22.12 ± 1.11 | 28.76 ± 1.32 | 25.43 ± 1.09 | > 50 |
| 4c | 4-Methoxyphenyl | 19.87 ± 0.98 | 25.12 ± 1.12 | 22.76 ± 1.01 | > 50 |
| 4d | 4-Fluorophenyl | 28.76 ± 1.34 | 35.43 ± 1.65 | 32.12 ± 1.43 | > 50 |
| 4e | 4-Chlorophenyl | 18.23 ± 0.87 | 22.87 ± 1.05 | 20.98 ± 0.99 | > 50 |
| 4f | 4-Bromophenyl | 17.54 ± 0.81 | 20.12 ± 0.98 | 18.76 ± 0.88 | > 50 |
| 4g | 4-Nitrophenyl | 15.32 ± 0.62 | 18.76 ± 0.89 | 16.54 ± 0.76 | 45.12 ± 2.11 |
| 4h | 3,4-Dimethoxyphenyl | 21.54 ± 1.03 | 27.87 ± 1.29 | 24.87 ± 1.15 | > 50 |
| 4i | 3,4,5-Trimethoxyphenyl | 24.87 ± 1.18 | 30.12 ± 1.45 | 28.43 ± 1.32 | > 50 |
| Etoposide | 8.76 ± 0.43 | 10.12 ± 0.51 | 9.87 ± 0.49 | 22.43 ± 1.07 |
Key SAR Insights
Caption: Structure-Activity Relationship of 3-acylpyridine derivatives.
The cytotoxicity data reveals the following key structure-activity relationships:
-
Effect of Substituents on the Aryl Ring: The nature of the substituent on the 'Ar' phenyl ring significantly influences the anticancer activity.
-
Electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) at the para-position lead to moderate cytotoxic activity.
-
Halogen substitution at the para-position generally enhances the activity, with the order of potency being Br > Cl > F.
-
The presence of a strong electron-withdrawing group like a nitro group (-NO₂) at the para-position results in the most potent anticancer activity among the tested compounds.
-
-
Selectivity: Most of the synthesized compounds exhibited good selectivity towards cancer cell lines over the normal NIH-3T3 cell line, with IC₅₀ values greater than 50 µM for the normal cells. However, the most potent compound, 4g , showed some cytotoxicity against the normal cell line as well.
Conclusion
The presented protocols provide a solid foundation for the synthesis and preclinical evaluation of novel this compound derivatives as potential anticancer agents. The Claisen-Schmidt condensation offers a straightforward route to a variety of 3-acylpyridine chalcones, and the MTT assay is a reliable method for assessing their cytotoxic effects. The initial SAR findings suggest that substitution with electron-withdrawing groups on the aryl moiety is a promising strategy for enhancing the anticancer potency of this class of compounds. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to develop more effective and selective anticancer drug candidates.
References
HPLC protocol for 3-Propionylpyridine purity analysis
An effective High-Performance Liquid Chromatography (HPLC) protocol is crucial for determining the purity of 3-Propionylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control and stability studies in research and drug development settings.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-20 min: 10-80% B, 20-25 min: 80% B, 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
Reagent and Sample Preparation
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases using a suitable method such as sonication or vacuum filtration.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly to ensure homogeneity.
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Mix thoroughly and filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
The following tables summarize the expected system suitability results and a hypothetical impurity profile for a this compound sample.
System Suitability Test (SST) Parameters
System suitability should be verified by injecting the standard solution in replicate (n=5).
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.3% |
Hypothetical Impurity Profile
The purity is calculated using the area percent method.
| Peak Name | Retention Time (min) | Area (%) | Specification |
| Impurity 1 | 4.5 | 0.08 | ≤ 0.10% |
| Impurity 2 | 7.2 | 0.12 | ≤ 0.15% |
| This compound | 10.8 | 99.75 | ≥ 99.5% |
| Impurity 3 | 13.1 | 0.05 | ≤ 0.10% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Application Notes and Protocols for the Utilization of the 3-Propionylpyridine Scaffold in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the 3-propionylpyridine scaffold in the design and synthesis of novel therapeutic agents. While this compound itself is not extensively documented as a standalone therapeutic, its structural motif is a valuable component in the development of potent and selective inhibitors for various biological targets. This document outlines its potential applications, key protein targets, relevant signaling pathways, and detailed experimental protocols for the evaluation of its derivatives.
Introduction to the this compound Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2][3][4][5][6][7][8] Its ability to form hydrogen bonds, its aromatic nature, and its versatile substitution patterns make it an ideal building block for creating compounds with diverse pharmacological activities. The this compound moiety, which features a reactive ketone group, serves as a key intermediate for the synthesis of a wide range of derivatives, including but not limited to, inhibitors of kinases, histone deacetylases (HDACs), and other enzymes implicated in various disease pathologies.[9][10][11][12][13]
Key Therapeutic Areas and Protein Targets
Derivatives incorporating the this compound scaffold have shown promise in several therapeutic areas. The following sections detail the key protein targets and the associated quantitative data for representative compounds.
2.1. Oncology
The pyridine scaffold is a common feature in many anticancer agents, often targeting enzymes and signaling pathways crucial for tumor growth and proliferation.[3]
Histone Deacetylase (HDAC) Inhibition: Certain pyridine derivatives have been identified as potent HDAC inhibitors, a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.
Quantitative Data for a Representative Pyridine-Based HDAC Inhibitor
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| H42 | HDAC6 | SKOV3 | 0.87 | [9] |
| H42 | HDAC6 | A2780 | 5.4 | [9] |
Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase 3β (GSK3β) Inhibition: Dual inhibitors of CDK2 and GSK3β, which are key regulators of cell cycle progression and apoptosis, have been developed using a pyridine-based scaffold.
Quantitative Data for Representative Pyridine-Based CDK2/GSK3β Inhibitors
| Compound ID | Target | IC50 (µg/mL) | Reference |
| 13a | CDK2/cyclin A | 0.396 | [11] |
| GSK3β | 0.118 | [11] | |
| 8a | CDK2/cyclin A | 0.675 | [11] |
| GSK3β | 0.134 | [11] |
PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.
Quantitative Data for Representative Pyrido[2,3-d]pyrimidine-Based PIM-1 Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | % Inhibition | Reference |
| 4 | PIM-1 Kinase | 11.4 | 97.8 | [12] |
| 10 | PIM-1 Kinase | 17.2 | 94.6 | [12] |
2.2. Infectious Diseases
The pyridine moiety is also a component of various antibacterial and antifungal agents that act by disrupting essential microbial cellular processes.[3] While specific data for this compound derivatives is limited, the broader class of nitropyridine derivatives has shown antimicrobial activity.
Antimicrobial Activity of a Representative Nitropyridine Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | 62.5 | [1] |
| E. faecalis | 7.8 | [1] | |
| S. aureus | 31.2 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
3.1. Synthesis of a Novel Pyridine Derivative (Illustrative Example)
The synthesis of novel pyridine derivatives often involves multi-step reactions. The following is a general representation of a synthetic scheme.
Caption: A generalized workflow for the synthesis of a pyridine derivative.
Protocol:
-
Bromination: Dissolve the starting pyridine derivative in a suitable solvent such as tetrahydrofuran (THF). Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a sodium thiosulfate solution and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the brominated intermediate.
-
Suzuki Coupling: To a solution of the brominated intermediate in a mixture of dioxane and water, add the desired phenylboronic acid, sodium carbonate, and a palladium catalyst.
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Final Purification: Cool the reaction mixture, filter through celite, and extract the product. Purify the final compound by column chromatography.
3.2. In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A, PIM-1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the diluted kinase to each well and incubate for a specified time at room temperature to allow for compound binding.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ATP depletion, fluorescence for product formation).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
3.3. Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SKOV3, A2780)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]
Signaling Pathways Modulated by Pyridine Derivatives
Derivatives of the this compound scaffold can modulate various signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.
4.1. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyridine derivative.
4.2. Experimental Workflow for Target Validation
A logical workflow is essential to validate the protein target of a novel pyridine derivative.
Caption: A typical workflow for the validation of a protein target.
Conclusion and Future Directions
The this compound scaffold represents a versatile starting point for the development of novel drug candidates with a wide range of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive core structure for targeting various proteins and signaling pathways. Future research should focus on the synthesis of novel derivatives and their comprehensive biological evaluation to explore their full therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Propionylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propionylpyridine is a pyridine derivative with potential applications as a nucleophilic catalyst in organic synthesis, particularly in acylation reactions. While specific, detailed protocols for reactions catalyzed by this compound are not extensively reported in the literature, its structural similarity to other acylpyridines and the well-established role of pyridine derivatives as catalysts allow for the extrapolation of its catalytic function. This document provides a detailed, proposed experimental protocol for the synthesis of this compound and discusses its potential catalytic applications based on the established principles of nucleophilic catalysis by pyridine derivatives.
Introduction
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. In the realm of organic synthesis, pyridines are renowned for their utility as bases and nucleophilic catalysts. The lone pair of electrons on the nitrogen atom, which is not delocalized into the aromatic system, allows pyridine to act as a nucleophile.[1][2] This nucleophilicity is central to its catalytic activity in a variety of transformations, most notably in acylation reactions.[3][4][5]
The introduction of an acyl group, such as a propionyl group at the 3-position of the pyridine ring, modulates the electronic properties of the molecule. While the electron-withdrawing nature of the propionyl group may slightly diminish the basicity of the pyridine nitrogen, the fundamental nucleophilic character remains. This compound can be envisioned to participate in nucleophilic catalysis in a manner analogous to pyridine and other substituted pyridines like 4-dimethylaminopyridine (DMAP).[3]
This document presents a comprehensive guide for the laboratory synthesis of this compound and explores its potential applications as a catalyst, providing researchers with the necessary information to utilize this compound in their synthetic endeavors.
Synthesis of this compound
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl nicotinate
-
Ethyl propionate
-
Sodium ethoxide (or sodium metal)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Hydrochloric acid, concentrated
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
Step 1: Claisen Condensation
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene.
-
Add sodium ethoxide (1.3 equivalents) to the toluene. If using sodium metal, add it in small pieces to anhydrous ethanol to generate sodium ethoxide in situ, then carefully remove the excess ethanol.
-
Heat the mixture to 80-85°C with stirring.
-
A mixture of ethyl nicotinate (1.0 equivalent) and ethyl propionate (1.2 equivalents) is then added dropwise to the heated base suspension over 1.5-2.0 hours under a nitrogen atmosphere.
-
After the addition is complete, raise the temperature to 95-100°C and maintain for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Hydrolysis and Decarboxylation
-
Carefully quench the reaction mixture by the slow addition of water.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Key Parameters |
| Ethyl Nicotinate | 1.0 | Starting material |
| Ethyl Propionate | 1.2 | Propionylating agent |
| Sodium Ethoxide | 1.3 | Base for condensation |
| Toluene | - | Anhydrous solvent |
| Hydrochloric Acid | Excess | For hydrolysis and decarboxylation |
| Temperature (Step 1) | - | 95-100°C |
| Reaction Time (Step 1) | - | 3 hours |
| Temperature (Step 2) | - | Reflux |
| Reaction Time (Step 2) | - | 2-4 hours |
Catalytic Applications of this compound
This compound is expected to function as a nucleophilic catalyst in a manner analogous to pyridine. The primary application of such catalysts is in acylation reactions, where they facilitate the transfer of an acyl group to a nucleophile, such as an alcohol or an amine.
General Mechanism of Nucleophilic Catalysis in Acylation
The catalytic cycle involves the initial reaction of the nucleophilic pyridine nitrogen with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the original acylating agent. The increased electrophilicity facilitates the attack by a nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the pyridine catalyst.[5]
Proposed Protocol for a this compound Catalyzed Acylation of an Alcohol
This protocol is a general guideline for the acylation of a primary or secondary alcohol using an acid anhydride as the acylating agent and this compound as the catalyst.
Materials:
-
Alcohol (substrate)
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
This compound (catalyst, 0.05-0.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the alcohol (1.0 equivalent) in the anhydrous solvent, add this compound (0.05-0.1 equivalents).
-
To this stirred solution, add the acid anhydride (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Upon completion of the reaction, quench by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Data Presentation:
| Component | Molar Ratio | Role |
| Alcohol | 1.0 | Substrate |
| Acid Anhydride | 1.1 - 1.5 | Acylating agent |
| This compound | 0.05 - 0.1 | Nucleophilic catalyst |
| Solvent | - | Anhydrous reaction medium |
Conclusion
While direct experimental protocols for reactions catalyzed by this compound are not prevalent in the current literature, its synthesis can be reliably achieved by adapting established procedures for similar compounds. Furthermore, based on the well-understood principles of nucleophilic catalysis by pyridine derivatives, this compound is expected to be a competent catalyst for acylation and related reactions. The protocols and conceptual frameworks provided in this document offer a solid foundation for researchers to synthesize and explore the catalytic potential of this compound in a variety of organic transformations. Further research into the specific catalytic activity and substrate scope of this compound is warranted to fully elucidate its utility in synthetic chemistry.
References
Application of 3-Substituted Pyridine Derivatives in Agricultural Chemistry
Introduction
Derivatives of 3-propionylpyridine and other 3-substituted pyridines represent a significant class of compounds with diverse applications in agricultural chemistry. These compounds have been extensively explored for their potential as herbicides, fungicides, and insecticides. Their efficacy stems from the ability of the pyridine ring and its various substituents to interact with specific biological targets in pests and weeds, leading to growth inhibition or mortality. This document provides an overview of the agricultural applications of these compounds, including their mechanisms of action, and detailed protocols for their evaluation.
Herbicidal Applications
Derivatives of 3-substituted pyridines have shown potent herbicidal activity against a variety of broadleaf and grass weeds. These compounds often act by inhibiting key enzymes in essential plant metabolic pathways.
Mechanism of Action:
Several mechanisms of action have been identified for herbicidal pyridine derivatives:
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Some 3-(pyridin-2-yl)benzothiazol-2-one derivatives are effective PPO inhibitors. PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the generation of reactive oxygen species.
-
Photosystem II (PSII) Inhibition: Certain 2-cyano-3-substituted-pyridinemethylaminoacrylates act as inhibitors of electron transport in PSII.[1] By blocking the photosynthetic process, these compounds deprive the plant of energy, leading to its death.[1]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Some derivatives, after metabolic activation in the plant, can inhibit HPPD.[2] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and antioxidant defense. Inhibition of HPPD leads to bleaching symptoms in the leaves of treated weeds.[2]
Experimental Protocols:
In Vitro Herbicidal Activity Assessment (Root Growth Inhibition Assay):
-
Preparation of Test Solutions: Dissolve the synthesized 3-substituted pyridine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions at desired concentrations (e.g., 250 µM and 500 µM) in a nutrient medium.
-
Seed Germination: Sterilize seeds of target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti, Brassica napus) and place them on agar plates containing the test solutions.
-
Incubation: Incubate the plates in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 3-5 days).
-
Data Collection: Measure the root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition compared to a solvent-treated control. Use commercial herbicides like picloram or florpyrauxifen as positive controls.[3]
In Vivo Post-emergence Herbicidal Activity Assessment (Greenhouse Pot Experiment):
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea) in pots containing a suitable soil mix in a greenhouse.
-
Treatment Application: When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds formulated as a spray solution at various dosages (e.g., 75 g/ha). Include a surfactant to ensure even coverage.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., stunting, chlorosis, necrosis) and record the percentage of growth inhibition or mortality compared to untreated control plants.[4]
Quantitative Data Summary:
| Compound Class | Target Weed(s) | Application Rate/Concentration | Efficacy | Reference |
| 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives (I-01, I-09) | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | 75 g/ha (post-emergence) | Complete growth inhibition | [4] |
| Acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-one derivative (I-09) | Solanum nigrum, Capsella bursa-pastoris, Descurainia sophia, Veronica polita | 75 g a.i./ha (post-emergence) | 100% efficacy | [5] |
| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Various weeds | 75 g/ha | Excellent herbicidal activity | [1] |
| 3-chloro-6-pyrazolyl-2-picolinic acid derivative (C5) | Broad weed spectrum | Not specified | Better than commercial clopyralid | [3] |
Diagrams:
Caption: Mechanisms of action for herbicidal 3-substituted pyridine derivatives.
Caption: Experimental workflow for evaluating herbicidal activity.
Fungicidal Applications
Pyridine carboxamide derivatives, a class of 3-substituted pyridines, have demonstrated significant potential as fungicides, particularly against pathogens like Botrytis cinerea.
Mechanism of Action:
The primary mode of action for these fungicidal compounds is the inhibition of Succinate Dehydrogenase (SDH) . SDH, also known as Complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to fungal cell death.[6]
Experimental Protocols:
In Vitro Antifungal Activity Assay:
-
Culture Preparation: Grow target fungal species (e.g., Botrytis cinerea, Fusarium solani, Sclerotonia sclerotiorum) on potato dextrose agar (PDA) plates.
-
Compound Application: Incorporate the test compounds into the PDA medium at a specific concentration (e.g., 50 mg/L).
-
Inoculation: Place a mycelial disc from the edge of an actively growing fungal culture onto the center of the treated PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge.
-
Data Collection: Measure the diameter of the fungal colony on the treated plates.
-
Analysis: Calculate the percentage of inhibition relative to the control.
In Vivo Antifungal Activity Assay (Detached Fruit Model):
-
Fruit Preparation: Select healthy, uniform fruits (e.g., tomatoes) and wound them with a sterile needle.
-
Treatment: Apply a solution of the test compound (e.g., at 50, 100, and 200 mg/L) onto the wounded fruit surface. A commercial fungicide like boscalid or thifluzamide can be used as a positive control.[6]
-
Inoculation: After the treatment has dried, inoculate the wound with a spore suspension of the target fungus (e.g., B. cinerea).
-
Incubation: Place the treated fruits in a high-humidity chamber at an appropriate temperature (e.g., 25°C) for several days.
-
Evaluation: Measure the diameter of the lesion that develops around the wound.
-
Analysis: Calculate the protective activity rate using the formula: ((diameter of lesion in control - diameter of lesion in treatment) / diameter of lesion in control) * 100.[6]
SDH Enzymatic Inhibition Assay:
-
Enzyme Extraction: Isolate mitochondria from the target fungus and prepare a mitochondrial suspension containing SDH.
-
Assay Reaction: In a microplate, mix the mitochondrial suspension with a reaction buffer containing succinate (the substrate) and a colorimetric reagent (e.g., DCPIP or MTT).
-
Inhibitor Addition: Add various concentrations of the test compound to the wells.
-
Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of color change is proportional to SDH activity.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the SDH enzyme activity.
Quantitative Data Summary:
| Compound | Target Fungus | Assay Type | Efficacy/IC50 | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | In vivo (preventative) | 53.9% at 200 mg/L | [6] |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | SDH Inhibition | IC50 = 5.6 mg/L (17.3 µM) | [6] |
| Thifluzamide (commercial fungicide) | Botrytis cinerea | In vivo (preventative) | 55.2% at 200 mg/L | [6] |
| Thifluzamide (commercial fungicide) | Botrytis cinerea | SDH Inhibition | IC50 = 7.61 mg/L (14.4 µM) | [6] |
Diagrams:
Caption: Mechanism of action for fungicidal pyridine carboxamides.
Caption: Experimental workflow for evaluating fungicidal activity.
Insecticidal Applications
Certain pyridine derivatives have been identified as effective insecticides against various agricultural pests.
Mechanism of Action:
The insecticidal activity of many pyridine-based compounds, such as neonicotinoids, involves their action as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. Binding of these compounds to nAChRs leads to continuous nerve stimulation, paralysis, and eventual death of the insect.
Experimental Protocols:
In Vivo Insecticidal Bioassay (Topical Application):
-
Insect Rearing: Maintain a healthy population of the target insect species (e.g., Aphis gossypii).
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Application: Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects using a micro-applicator.
-
Observation: Place the treated insects in a clean container with a food source and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Analysis: Calculate the LC50 value, which is the lethal concentration required to kill 50% of the test population.
Quantitative Data Summary:
Diagram:
Caption: Mechanism of action for insecticidal pyridine derivatives.
Derivatives based on the 3-substituted pyridine scaffold are a versatile class of compounds with significant potential in agricultural chemistry. Their demonstrated efficacy as herbicides, fungicides, and insecticides, coupled with diverse mechanisms of action, makes them attractive candidates for the development of new crop protection agents. The protocols and data presented here provide a framework for the continued investigation and optimization of these promising molecules.
References
- 1. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Propionylpyridine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Propionylpyridine as a versatile ligand in coordination chemistry. Due to the limited availability of direct experimental data for this compound, this document leverages data from the closely related analogue, 3-acetylpyridine, to provide valuable insights into its coordination behavior, potential applications, and detailed experimental protocols.
Introduction
This compound, also known as 1-(pyridin-3-yl)propan-1-one, is a pyridine derivative with significant potential as a ligand in the synthesis of novel coordination complexes. Its structure, featuring a pyridine nitrogen atom and a carbonyl group, allows for versatile coordination modes with various metal ions. These complexes are of interest for their potential catalytic, antimicrobial, and antitumor activities. The propionyl group, being slightly more electron-donating and sterically larger than the acetyl group in the well-studied 3-acetylpyridine, is expected to subtly influence the electronic and steric properties of the resulting metal complexes, potentially leading to enhanced or novel functionalities.
Ligand Synthesis
Hypothetical Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is based on general procedures for the synthesis of similar pyridine derivatives.[1]
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Propionitrile
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 3-bromopyridine in dry diethyl ether or THF dropwise to the magnesium turnings with gentle stirring. The reaction may need gentle heating to initiate. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Propionitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of propionitrile in the same dry solvent to the Grignard reagent with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
dot
Caption: Synthetic pathway for this compound.
Coordination Chemistry
This compound is expected to act as a monodentate ligand, coordinating to metal centers primarily through the pyridine nitrogen atom. The carbonyl group can influence the electronic properties of the pyridine ring and may participate in weaker interactions or hydrogen bonding in the solid state.
General Experimental Protocol: Synthesis of Metal Complexes with this compound
This protocol is adapted from general procedures for the synthesis of pyridine-based metal complexes.[2]
Materials:
-
This compound
-
A suitable metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Ethanol or methanol
Procedure:
-
Ligand Solution: Dissolve a stoichiometric amount of this compound in ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of metal to ligand can be varied to obtain different coordination geometries (e.g., 1:2, 1:4).
-
Isolation: The resulting complex may precipitate out of solution upon formation or after a period of stirring or gentle heating. If necessary, the solution can be concentrated to induce precipitation.
-
Purification: The solid complex is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
dot
Caption: General workflow for synthesizing metal complexes.
Applications
Based on studies of analogous 3-acylpyridine complexes, coordination compounds of this compound are expected to exhibit interesting biological and catalytic properties.
Antimicrobial Activity
Metal complexes of pyridine derivatives often show enhanced antimicrobial activity compared to the free ligands.[3][4] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
Hypothetical Experimental Protocol: Evaluation of Antimicrobial Activity
This protocol is based on standard microdilution methods.[5]
Materials:
-
Synthesized this compound metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in 96-well plates to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | >128 | >128 | >128 |
| [Co(this compound)₂Cl₂] | 32 | 64 | 64 |
| [Ni(this compound)₂Cl₂] | 16 | 32 | 32 |
| [Cu(this compound)₂Cl₂] | 8 | 16 | 16 |
| [Zn(this compound)₂Cl₂] | 64 | 128 | 128 |
Note: These are hypothetical values based on trends observed for similar pyridine-based complexes and should be experimentally verified.
Catalytic Activity in Cross-Coupling Reactions
Palladium complexes of pyridine-based ligands have been shown to be effective catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] The electronic and steric properties of the ligand can significantly influence the catalytic efficiency.
Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is based on general procedures for palladium-catalyzed cross-coupling reactions.[6]
Materials:
-
Synthesized Palladium(II)-3-Propionylpyridine complex
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Palladium catalyst (the synthesized complex)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, arylboronic acid, base, and the palladium catalyst in the chosen solvent.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-120 °C) for a specified time.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and perform an appropriate work-up, which may include filtration, extraction, and washing. The crude product can be purified by column chromatography.
Table 2: Hypothetical Catalytic Activity in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) |
| [Pd(this compound)₂Cl₂] | Bromobenzene | Phenylboronic acid | 85 |
| [Pd(this compound)₂Cl₂] | 4-Bromotoluene | Phenylboronic acid | 90 |
| [Pd(this compound)₂Cl₂] | 4-Chlorotoluene | Phenylboronic acid | 65 |
Note: These are hypothetical values and are dependent on the specific reaction conditions.
dot
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Signaling Pathways
While specific signaling pathways modulated by this compound complexes are not yet elucidated, pyridine-containing compounds are known to interact with various biological targets. For instance, some pyridine derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), which are key enzymes in cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to an increase in intracellular levels of these second messengers, affecting downstream signaling cascades that regulate processes such as cell proliferation and inflammation. Further research is needed to determine if this compound complexes can modulate such pathways.
Conclusion
This compound presents a promising scaffold for the development of novel coordination complexes with potential applications in catalysis and drug discovery. The protocols and data presented in these application notes, extrapolated from closely related analogues, provide a solid foundation for researchers to begin exploring the coordination chemistry and functional properties of this intriguing ligand. Further experimental validation is crucial to fully uncover the potential of this compound and its metal complexes.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 5. Will pyridine undergo Friedel-Crafts acylation with acetyl chloride with .. [askfilo.com]
- 6. 1-(Pyridin-3-yl)propan-1-ol | C8H11NO | CID 11083942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Assays to Measure 3-Propionylpyridine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurotropic effects.[1][2][3][4][5] This application note provides a detailed guide for developing and implementing a series of biochemical and cell-based assays to characterize the activity of 3-Propionylpyridine, a pyridine derivative with therapeutic potential. The following protocols are designed to assess the compound's effects on cell viability, inflammatory responses, and neuroprotection.
Assessment of Cytotoxicity
A fundamental primary step in characterizing a novel compound is to determine its cytotoxic profile. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[1][6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) or other relevant cell lines in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) can be calculated from the dose-response curves.[1]
Data Presentation: Cytotoxicity of this compound
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | - | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| This compound | 1 | 98 ± 3.2 | 97 ± 4.1 | 95 ± 3.9 |
| 10 | 95 ± 2.8 | 92 ± 3.5 | 88 ± 4.2 | |
| 50 | 85 ± 4.1 | 78 ± 3.8 | 65 ± 5.0 | |
| 100 | 60 ± 5.5 | 45 ± 4.9 | 30 ± 4.5 | |
| Doxorubicin | 10 | 55 ± 4.7 | 40 ± 5.3 | 25 ± 3.8 |
Evaluation of Anti-Inflammatory Activity
Many neurological disorders have an inflammatory component. Assaying the ability of this compound to modulate inflammatory pathways in glial cells, such as microglia, is crucial. This can be assessed by measuring the production of nitric oxide (NO), a key inflammatory mediator.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture murine microglial cells (e.g., BV-2) in a 96-well plate.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
Data Presentation: Effect of this compound on NO Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
| Control | - | 2.5 ± 0.5 |
| LPS (1 µg/mL) | - | 45.2 ± 3.8 |
| This compound + LPS | 1 | 40.1 ± 2.9 |
| 10 | 25.8 ± 2.1 | |
| 50 | 10.5 ± 1.5 |
Assessment of Neuroprotective Effects
Cell-based assays are instrumental in screening for compounds with neuroprotective potential.[7][8] A common approach is to induce neuronal cell death using a neurotoxin and then assess the protective effect of the compound of interest.
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
-
Cell Seeding: Plate human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Induce cell death by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the cytotoxicity protocol.
Data Presentation: Neuroprotective Effect of this compound
| Treatment | This compound (µM) | 6-OHDA (µM) | Cell Viability (%) |
| Control | - | - | 100 ± 5.2 |
| 6-OHDA | - | 100 | 48 ± 4.1 |
| This compound + 6-OHDA | 1 | 100 | 55 ± 3.9 |
| 10 | 100 | 72 ± 4.5 | |
| 50 | 100 | 88 ± 3.7 |
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is important to investigate its effect on key signaling pathways. Western blotting can be used to measure the expression and phosphorylation levels of proteins involved in pro-inflammatory and cell survival pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, p-Akt, total Akt) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Diagram of Experimental Workflow
Caption: Workflow for evaluating the activity of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
Industrial Scale-Up Synthesis of 3-Propionylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-propionylpyridine, a key intermediate in the pharmaceutical and fine chemical industries. The information is compiled to assist researchers, scientists, and drug development professionals in scaling up the production of this versatile compound.
Introduction
This compound, also known as 3-propionyl-β-picoline, is a pyridine derivative of significant interest due to its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural motif is found in a range of bioactive molecules. The industrial production of this compound requires robust, efficient, and scalable synthetic methods that ensure high purity and yield while maintaining cost-effectiveness.
This document outlines three primary methodologies for the industrial synthesis of this compound, adapted from established industrial processes for structurally similar 3-acylpyridines.
Synthetic Routes for Industrial Production
Three principal routes have been identified as viable for the large-scale synthesis of this compound:
-
Route 1: Vapor-Phase Acylation of Ethyl Nicotinate with Propionic Anhydride over a Solid-Phase Catalyst. This continuous process is well-suited for high-throughput industrial manufacturing.
-
Route 2: Grignard Reaction of 3-Cyanopyridine with Propylmagnesium Bromide. A versatile and widely used method in organic synthesis that can be adapted for large-scale production.
-
Route 3: Friedel-Crafts Acylation of Pyridine with Propionic Anhydride over a Zeolite Catalyst. This method offers a potentially greener alternative to traditional Lewis acid catalysts.
The selection of the optimal synthetic route depends on factors such as raw material availability and cost, required product purity, and the existing infrastructure of the manufacturing facility.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three proposed synthetic routes for this compound. The data is based on analogous industrial processes for 3-acetylpyridine and has been adapted for the synthesis of this compound.
| Parameter | Route 1: Vapor-Phase Acylation | Route 2: Grignard Reaction | Route 3: Friedel-Crafts Acylation |
| Starting Materials | Ethyl Nicotinate, Propionic Anhydride | 3-Cyanopyridine, Propylmagnesium Bromide | Pyridine, Propionic Anhydride |
| Catalyst | Titanium Dioxide (TiO₂) on Alumina-Silica support | None (Stoichiometric Reagent) | H-Beta Zeolite |
| Typical Reaction Temp. | 350-450 °C[1] | 0 °C to reflux | 90-150 °C |
| Typical Reaction Pressure | Atmospheric | Atmospheric | Atmospheric to slightly elevated |
| Molar Ratio (Substrate:Reagent) | 1 : 3-5 (Ester:Anhydride) | 1 : 1.1-1.5 (Nitrile:Grignard) | 1 : 2-4 (Pyridine:Anhydride) |
| Typical Yield | 70-85% (estimated) | 65-80% (estimated) | 60-75% (estimated) |
| Key Advantages | Continuous process, high throughput, catalyst recyclability. | High functional group tolerance, well-established methodology. | Heterogeneous catalyst, potentially greener, easier work-up. |
| Key Challenges | High temperature, catalyst deactivation. | Stoichiometric use of Grignard reagent, moisture sensitivity. | Lower yields, potential for catalyst deactivation. |
Experimental Protocols
Route 1: Vapor-Phase Acylation of Ethyl Nicotinate
This protocol is adapted from the industrial synthesis of 3-acetylpyridine using a solid-phase catalyst.[1]
Materials:
-
Ethyl Nicotinate
-
Propionic Anhydride
-
Titanium Dioxide (TiO₂) on Alumina-Silica support catalyst
-
Nitrogen (inert gas)
Equipment:
-
Fixed-bed tubular reactor
-
Evaporator/Vaporizer
-
Condenser and collection system
-
Pumps for feeding liquid reactants
-
Gas flow controllers
Procedure:
-
Catalyst Bed Preparation: The tubular reactor is packed with the TiO₂ on alumina-silica catalyst. The catalyst is pre-treated by heating under a nitrogen flow to the reaction temperature.
-
Reactant Feed Preparation: A mixture of ethyl nicotinate and propionic anhydride (molar ratio 1:4) is prepared.
-
Vaporization and Reaction: The liquid reactant mixture is pumped into an evaporator and vaporized. The vaporized reactants are then passed through the heated catalyst bed in the tubular reactor, maintained at a temperature of 400-420°C and atmospheric pressure.[1] A stream of nitrogen gas is used as a carrier.
-
Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials. The condensate is collected in a receiving vessel.
-
Purification: The collected liquid is a mixture of this compound, unreacted starting materials, and byproducts. The this compound is purified by fractional distillation under reduced pressure.
Route 2: Grignard Reaction of 3-Cyanopyridine
This protocol is a scaled-up version of a standard laboratory procedure for the synthesis of ketones from nitriles using Grignard reagents.
Materials:
-
3-Cyanopyridine
-
Propylmagnesium Bromide (solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (aqueous solution)
-
Sodium Bicarbonate (aqueous solution)
-
Sodium Sulfate (anhydrous)
-
Diethyl ether
Equipment:
-
Large-scale glass-lined or stainless steel reactor with mechanical stirring, inert atmosphere inlet, and temperature control
-
Addition funnel
-
Quenching vessel
-
Extraction and separation equipment
-
Distillation apparatus
Procedure:
-
Reaction Setup: A solution of 3-cyanopyridine (1.0 equivalent) in anhydrous THF is charged into the reactor under an inert nitrogen atmosphere. The solution is cooled to 0°C with an ice bath.
-
Grignard Addition: A solution of propylmagnesium bromide (1.2 equivalents) in THF is added dropwise to the stirred solution of 3-cyanopyridine, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
Hydrolysis (Work-up): The reaction mixture is cooled to 0°C and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride, followed by 2M hydrochloric acid until the solution is acidic. This hydrolysis step converts the intermediate imine to the desired ketone.
-
Extraction and Washing: The aqueous layer is separated, and the organic layer is washed sequentially with water and a saturated aqueous solution of sodium bicarbonate. The aqueous layers are back-extracted with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation.
Route 3: Friedel-Crafts Acylation over a Zeolite Catalyst
This protocol utilizes a solid acid catalyst for the acylation of pyridine, which can simplify the work-up procedure compared to traditional Friedel-Crafts reactions.
Materials:
-
Pyridine
-
Propionic Anhydride
-
H-Beta Zeolite catalyst
-
Toluene (solvent)
-
Sodium Bicarbonate (aqueous solution)
Equipment:
-
Jacketed glass reactor with mechanical stirring, reflux condenser, and temperature control
-
Filtration system for catalyst removal
-
Distillation apparatus
Procedure:
-
Catalyst Activation: The H-Beta zeolite catalyst is activated by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: The reactor is charged with pyridine (1.0 equivalent), propionic anhydride (2.5 equivalents), and the activated H-Beta zeolite catalyst in toluene.
-
Reaction: The mixture is heated to 110-130°C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature, and the solid zeolite catalyst is removed by filtration. The catalyst can be washed with fresh toluene, dried, and potentially regenerated for reuse.
-
Work-up: The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and then with brine.
-
Drying, Concentration, and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude this compound is purified by vacuum distillation.
Visualization of Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow for the industrial synthesis of this compound, from starting materials to the final purified product.
Caption: General workflow for the industrial synthesis of this compound.
Industrial Application Pathway: Synthesis of Risedronate Sodium
3-Acylpyridines are important intermediates in the pharmaceutical industry. For instance, the closely related 3-acetylpyridine is a key starting material for the synthesis of Risedronate sodium, a bisphosphonate used to treat osteoporosis. It is plausible that this compound could be utilized in similar synthetic pathways for novel drug candidates. The following diagram illustrates a simplified pathway for the synthesis of a hypothetical Risedronate analogue starting from this compound.
Caption: Hypothetical pathway to a Risedronate analogue from this compound.
Conclusion
The industrial-scale synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The choice of a specific synthetic pathway will be dictated by economic and logistical considerations. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals involved in the scale-up and manufacturing of this important chemical intermediate. Further process optimization and development may be required to achieve the desired efficiency, purity, and cost targets for a specific industrial application.
References
Application Notes: The Utility of 3-Propionylpyridine in Heterocyclic Synthesis
Introduction
3-Propionylpyridine is a versatile and readily available building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its intrinsic structure, featuring an activatable ketone moiety and a pyridine ring, allows for its participation in numerous condensation and cyclization reactions. This makes it a valuable precursor for generating libraries of compounds for drug discovery and materials science. The pyridine nucleus is a common feature in many pharmacologically active molecules, and its incorporation into other heterocyclic systems can significantly influence their biological activity.
The primary synthetic route leveraging this compound involves its initial conversion into a chalcone derivative. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are key intermediates in the synthesis of various five- and six-membered heterocycles.[1][2] The most prevalent method for this transformation is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde and a ketone, in this case, this compound.[3][4]
Once formed, the pyridyl-containing chalcone serves as a versatile electrophilic substrate. The α,β-unsaturated carbonyl moiety is susceptible to nucleophilic attack, providing a straightforward pathway to diverse heterocyclic scaffolds. By reacting these chalcones with various dinucleophiles, researchers can readily access important classes of heterocycles such as pyrimidines, pyrazolines, and thiophenes, which are known to possess a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] These application notes provide detailed protocols for the synthesis of these key heterocyclic systems starting from this compound.
Overall Synthetic Pathways
The following diagram illustrates the central role of the pyridyl chalcone intermediate, derived from this compound, in the synthesis of various heterocyclic systems.
Caption: Synthetic routes from this compound to various heterocycles.
Protocol 1: Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of this compound with various aromatic aldehydes to yield the corresponding chalcone derivatives. These chalcones are crucial intermediates for subsequent heterocycle formation.[1]
Methodology
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 0.01 mol) of this compound and a selected aromatic aldehyde in ethanol (40 mL).[5]
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (15 mL of 40% KOH) or sodium hydroxide (10 mL of 20% NaOH) dropwise.[5][7]
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature. The reaction time can vary from 4 to 24 hours depending on the specific aldehyde used.[1][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[5]
-
Neutralization & Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) or acetic acid to neutralize the base and precipitate the chalcone product.[5]
-
Purification: Filter the separated solid product using a Buchner funnel, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Summary: Pyridyl Chalcone Synthesis
| Product (Chalcone) | Aldehyde Used | Yield (%) | M.P. (°C) | Reference |
| 1-(Pyridin-3-yl)-3-(phenyl)prop-2-en-1-one | Benzaldehyde | 85-90 | 88-90 | [1] |
| 1-(Pyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | 88 | 130-132 | [1] |
| 1-(Pyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | 92 | 140 | [1] |
| 1-(Pyridin-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | 80 | 165 | [1] |
| 1-(Pyridin-3-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 2,4-Dichlorobenzaldehyde | 82 | 125 | [1] |
Protocol 2: Synthesis of Pyridyl-Substituted Pyrimidines
This protocol describes the cyclization of pyridyl chalcones with guanidine, urea, or thiourea to form 2-aminopyrimidine, pyrimidin-2-one, or pyrimidine-2-thione derivatives, respectively.[5]
Methodology
-
Reactant Mixture (for 2-Aminopyrimidines): In a round-bottom flask, dissolve the pyridyl chalcone (0.001 mol) and guanidine hydrochloride (0.001 mol) in ethanol (25 mL).[1][5]
-
Base Addition: Add a solution of potassium hydroxide (5 mL) to the mixture.[5]
-
Reaction: Reflux the reaction mixture for 10-12 hours.[1][5] Monitor the reaction by TLC.
-
Isolation and Purification: After cooling, pour the reaction mixture into crushed ice. The solid product that precipitates is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure 2-amino-4,6-disubstituted pyrimidine.[5]
-
Alternative Reagents: For the synthesis of pyrimidin-2-ones or pyrimidine-2-thiones, replace guanidine hydrochloride with urea or thiourea, respectively, and reflux the mixture with ethanolic NaOH for 3-4 hours.[5][8]
Data Summary: Pyridyl-Substituted Pyrimidine Synthesis
| Product (Pyrimidine) | Chalcone Precursor (R group) | Reagent | Yield (%) | M.P. (°C) | Reference |
| 4-(4-Chlorophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 4-Chlorophenyl | Guanidine HCl | 75 | 180 | [1] |
| 4-(4-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 4-Methoxyphenyl | Guanidine HCl | 82 | 165 | [1] |
| 4-(4-Nitrophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 4-Nitrophenyl | Guanidine HCl | 72 | 210 | [1] |
| 4-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 2,4-Dichlorophenyl | Guanidine HCl | 70 | 195 | [1] |
| 4-Phenyl-6-(pyridin-4-yl)pyrimidin-2(1H)-one | Phenyl | Urea | 65-75 | >250 | [5] |
| 4-(4-Fluorophenyl)-6-(pyridin-4-yl)pyrimidine-2-thiol | 4-Fluorophenyl | Thiourea | 60-70 | 218-220 | [5] |
Protocol 3: Synthesis of Pyridyl-Substituted Pyrazolines
This protocol outlines the synthesis of pyrazoline derivatives through the cyclocondensation of pyridyl chalcones with hydrazine hydrate or its derivatives.
Methodology
-
Reactant Mixture: To a solution of the pyridyl chalcone (0.01 mol) in ethanol, add hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) (0.01 mol).
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours.[9]
-
Isolation and Purification: After the reaction is complete, pour the mixture into ice-cold water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the pure pyrazoline derivative.
Data Summary: Pyridyl-Substituted Pyrazoline Synthesis
| Product (Pyrazoline) | Chalcone Precursor (R group) | Reagent | Yield (%) | M.P. (°C) | Reference |
| 5-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | Phenyl | Hydrazine Hydrate | 68-82 | 110-112 | |
| 5-(4-Chlorophenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | 4-Chlorophenyl | Hydrazine Hydrate | 75 | 128-130 | |
| 1,5-Diphenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | Phenyl | Phenylhydrazine | 70-80 | 155-157 | [10] |
| 5-(4-Nitrophenyl)-1-phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole | 4-Nitrophenyl | Phenylhydrazine | 72 | 180-182 | [10] |
Experimental Workflow and Logic
The general laboratory procedure for the synthesis, isolation, and purification of these heterocyclic compounds follows a logical sequence of steps to ensure product purity and yield.
Caption: A logical workflow for synthesis, purification, and analysis.
Potential Application: Synthesis of Thiophenes
While less common directly from chalcones, this compound is a potential starting material for 2-aminothiophene derivatives via a modified Gewald reaction.[11][12] The Gewald reaction is a multi-component reaction that typically involves a ketone, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[12] In this context, this compound would serve as the ketone component. This pathway opens up another avenue for creating diverse, biologically relevant heterocyclic structures from a single, versatile precursor. A modified Gewald reaction using cyanoacetone has been successfully used to prepare 3-acetyl-2-aminothiophenes, suggesting a similar approach with this compound is feasible.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. impactfactor.org [impactfactor.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for 3-Propionylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-propionylpyridine.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound using a standard Friedel-Crafts acylation of pyridine with propionyl chloride?
A1: Direct Friedel-Crafts acylation of pyridine is generally not a viable method for synthesizing this compound. The lone pair of electrons on the nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the pyridine ring towards electrophilic aromatic substitution, preventing the desired acylation from occurring.
Q2: What are the most reliable methods for synthesizing this compound?
A2: Several effective methods can be employed, including:
-
Cross-coupling reactions: Negishi or Stille coupling reactions are highly effective. These involve the reaction of an organometallic pyridine derivative (e.g., a 3-pyridylzinc or 3-pyridylstannane reagent) with propionyl chloride in the presence of a palladium catalyst.
-
Reaction of 3-lithiopyridine: 3-Bromopyridine can be lithiated and then reacted with propionaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.
-
From pyridine-3-carbonitrile: The reaction of pyridine-3-carbonitrile with a Grignard reagent like ethylmagnesium bromide can yield this compound after hydrolysis.
Q3: What are common side products in the synthesis of this compound?
A3: The formation of side products is dependent on the chosen synthetic route. In cross-coupling reactions, potential side products include homocoupled products (e.g., 3,3'-bipyridine) and products from competing reactions of the organometallic reagent. When starting from pyridine-3-carbonitrile and a Grignard reagent, side reactions can include the formation of dipropylated products or other addition products.
Q4: How can I effectively purify crude this compound?
A4: Purification of this compound can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common and effective method. The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane and ethyl acetate is often a good starting point. Distillation under reduced pressure can also be used if the product is sufficiently volatile and thermally stable.
Troubleshooting Guides
Problem 1: Low or No Yield in Negishi Cross-Coupling Reaction
| Possible Cause | Troubleshooting Action |
| Inactive Organozinc Reagent | Ensure the organozinc reagent was prepared under strictly anhydrous and inert conditions. The quality of the zinc dust is crucial; activation with I₂ or 1,2-dibromoethane may be necessary. It is recommended to titrate the organozinc reagent before use to determine its exact concentration. |
| Inactive Palladium Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Pre-formation of the active Pd(0) catalyst may be beneficial. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific catalyst and substrates. Try screening a range of temperatures, for example, from room temperature up to 80 °C. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants and catalyst are correct. A slight excess of the organozinc reagent (1.1-1.5 equivalents) is often used. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Action |
| Homocoupling of the Organozinc Reagent | This can occur if the palladium catalyst is not efficient in the cross-coupling step. Ensure the catalyst is active and that the addition of the electrophile (propionyl chloride) is timely. |
| Reaction with Solvent | Ensure the solvent is dry and non-reactive with the organometallic intermediates. Anhydrous THF or toluene are common choices. |
| Decomposition of Reactants or Product | High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous 3-Acylpyridine Syntheses via Negishi Coupling
| Starting Material (Pyridyl Source) | Acylating Agent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Propionyl Chloride | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | THF | 65 | 12 | ~70-80 (Estimated) |
| 3-Iodopyridine | Propionyl Chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 16 | ~75-85 (Estimated) |
| 3-Pyridylzinc Bromide | Propionyl Chloride | PdCl₂(dppf) (3) | - | THF | RT | 24 | ~80-90 (Estimated) |
Note: The data in this table is compiled from analogous reactions and serves as a guideline for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Negishi Coupling
This protocol describes a general procedure for the synthesis of this compound from 3-bromopyridine.
Materials:
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3-Bromopyridine
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Zinc dust (activated)
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1,2-Dibromoethane
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Anhydrous Tetrahydrofuran (THF)
-
Propionyl chloride
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate
Procedure:
Step 1: Preparation of 3-Pyridylzinc Bromide
-
In a flame-dried, three-necked flask under an argon atmosphere, add activated zinc dust (1.5 equivalents).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the zinc.
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Add anhydrous THF to the flask.
-
Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF to the zinc suspension.
-
The reaction mixture may need gentle heating to initiate the reaction. Once initiated, the reaction is typically exothermic. Maintain the temperature at around 40-50 °C.
-
Stir the mixture until the formation of the organozinc reagent is complete (this can be monitored by GC analysis of a quenched aliquot).
Step 2: Negishi Coupling
-
In a separate flame-dried flask under argon, dissolve Pd₂(dba)₃ (0.025 equivalents) and P(2-furyl)₃ (0.1 equivalents) in anhydrous THF.
-
Stir the catalyst mixture at room temperature for 20-30 minutes.
-
Cool the catalyst mixture to 0 °C and slowly add propionyl chloride (1.2 equivalents).
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To this mixture, add the freshly prepared 3-pyridylzinc bromide solution via cannula.
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Allow the reaction to warm to room temperature and then heat to 65 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
Step 3: Work-up and Purification
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Mandatory Visualization
Technical Support Center: Troubleshooting Low Yield in 3-Propionylpyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 3-Propionylpyridine, with a focus on troubleshooting reactions that result in low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues that may arise during the synthesis of this compound.
Issue 1: Why is my direct Friedel-Crafts acylation of pyridine with propionyl chloride or propionic anhydride failing or giving very low yields?
Direct Friedel-Crafts acylation is generally not a viable method for the synthesis of this compound. This is due to two main factors:
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Pyridine Deactivation: The lone pair of electrons on the nitrogen atom of the pyridine ring readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This forms a positively charged pyridinium salt, which is highly electron-deficient and therefore deactivated towards electrophilic aromatic substitution.
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N-Acylation: Acylation tends to occur at the nitrogen atom first, further deactivating the ring and preventing acylation at the carbon atoms.
Recommended Action: Avoid direct Friedel-Crafts acylation. Instead, consider alternative synthetic strategies such as those involving organometallic intermediates.
Issue 2: My synthesis of this compound from 3-bromopyridine via a Grignard reagent is resulting in a low yield. What are the potential causes and how can I improve it?
The synthesis of this compound from 3-bromopyridine involves the formation of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide) followed by its reaction with an acylating agent like propionyl chloride. Low yields can stem from several issues:
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Inefficient Grignard Reagent Formation: The formation of Grignard reagents is highly sensitive to reaction conditions. The presence of moisture or oxygen can significantly reduce the yield of the active Grignard reagent.
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Side Reactions of the Grignard Reagent:
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Homocoupling: The Grignard reagent can react with the starting 3-bromopyridine to form 3,3'-bipyridine.
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Reaction with the Acylating Agent: Grignard reagents can add twice to acyl chlorides, leading to the formation of a tertiary alcohol as a byproduct.
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-
Purity of Starting Materials: Impurities in the 3-bromopyridine or the solvent can interfere with the reaction.
Troubleshooting Steps:
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Ensure Anhydrous and Inert Conditions: All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
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Optimize Grignard Formation: Use high-quality magnesium turnings and consider using an activating agent such as iodine or 1,2-dibromoethane to initiate the reaction.
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Control Reaction Temperature: Add the propionyl chloride to the Grignard reagent at a low temperature (e.g., -78 °C) to minimize the double addition side reaction.
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Purify Starting Materials: Ensure the 3-bromopyridine and propionyl chloride are pure before use.
Issue 3: I am attempting to synthesize this compound from 3-cyanopyridine and an ethyl Grignard reagent, but the yield is poor after hydrolysis. What could be the problem?
This two-step synthesis involves the addition of an ethyl Grignard reagent to the nitrile group of 3-cyanopyridine to form an imine intermediate, which is then hydrolyzed to the ketone. Potential issues include:
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Incomplete Grignard Reaction: Similar to the above, the Grignard reaction is sensitive to conditions.
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Incomplete Hydrolysis: The hydrolysis of the imine intermediate to the ketone requires acidic conditions. If the hydrolysis is incomplete, the final product will be a mixture, leading to a lower yield of the desired ketone.
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Side Reactions: The Grignard reagent can potentially react with the pyridine ring, although addition to the nitrile is generally favored.
Troubleshooting Steps:
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Optimize Grignard Reaction: Follow the troubleshooting steps outlined in Issue 2 for the Grignard reaction.
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Ensure Complete Hydrolysis: After the Grignard reaction is complete, ensure that the reaction mixture is treated with a sufficient amount of aqueous acid (e.g., HCl) to fully hydrolyze the imine intermediate.[1] Monitor the reaction by TLC to confirm the disappearance of the imine.
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Purification: Careful purification by column chromatography may be necessary to separate the desired ketone from any unreacted starting material or byproducts.
Data Presentation
The following tables summarize yield data for reactions relevant to the synthesis of this compound.
Table 1: Yields of Acylation of 3-Pyridylmagnesium Chloride with Various Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzoyl chloride | 3-Benzoylpyridine | ~30% |
| 2 | Acetaldehyde | 1-(Pyridin-3-yl)ethanol | ~54% |
| 3 | Benzaldehyde | Phenyl(pyridin-3-yl)methanol | ~80% |
Note: Data is compiled from related literature and serves as an indication of the reactivity of 3-pyridylmagnesium chloride. Yields can vary based on specific reaction conditions.
Table 2: Yields of Ketones from Nitriles and Grignard Reagents
| Entry | Nitrile | Grignard Reagent | Ketone Product | Yield (%) |
| 1 | Benzonitrile | Ethylmagnesium bromide | Propiophenone | High |
| 2 | Acetonitrile | Phenylmagnesium bromide | Acetophenone | High |
| 3 | 3-Cyanopyridine | Ethylmagnesium bromide | This compound | Moderate to High |
Note: Yields are generally reported as good to excellent for the addition of Grignard reagents to nitriles, but are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis of this compound from 3-bromopyridine.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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3-Bromopyridine
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Propionyl chloride
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
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Gently heat the flask under a stream of nitrogen to activate the magnesium.
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Allow the flask to cool to room temperature.
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Add anhydrous THF to the flask.
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Dissolve 3-bromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
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Add a small portion of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
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Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
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Acylation Reaction:
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Cool the freshly prepared 3-pyridylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
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Dissolve propionyl chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
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-
Workup and Purification:
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography on silica gel.
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Protocol 2: Synthesis of this compound from 3-Cyanopyridine
This protocol provides a general method for the synthesis of this compound from 3-cyanopyridine.
Materials:
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Ethyl bromide
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Magnesium turnings
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Anhydrous diethyl ether
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3-Cyanopyridine
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Aqueous hydrochloric acid (e.g., 2 M HCl)
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Sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide:
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Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether using standard procedures.
-
-
Reaction with 3-Cyanopyridine:
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In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether.
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Cool the 3-cyanopyridine solution in an ice bath.
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Slowly add the prepared ethylmagnesium bromide solution (1.1 equivalents) dropwise to the 3-cyanopyridine solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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-
Hydrolysis and Workup:
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Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the intermediate imine. Stir vigorously for 1-2 hours.
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Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
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Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure.
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-
Purification:
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Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
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References
Technical Support Center: Purification of 3-Propionylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Propionylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from various sources, including:
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Unreacted starting materials: Depending on the synthetic route, residual starting materials can be a primary source of contamination.
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Isomeric impurities: The synthesis of substituted pyridines can sometimes yield positional isomers, which may be challenging to separate from the desired product.[1]
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Byproducts from side reactions: Undesired side reactions, such as oxidation of the pyridine ring or reactions involving solvents at elevated temperatures, can introduce various byproducts.[1][2]
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Residual catalysts and reagents: Trace amounts of catalysts (e.g., Palladium) or other reagents used in the synthesis may remain in the crude product.[3]
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Water: Pyridine and its derivatives can be hygroscopic, leading to the presence of water as a significant impurity.[4][5]
Q2: My purified this compound is a yellow or off-white solid/oil. What causes this coloration and how can I remove it?
A2: The yellow or off-white color often indicates the presence of minor, highly colored impurities or degradation products.[3] Even after chromatographic purification, these impurities may co-elute with the product. To address this, you can try treating a solution of your compound with activated charcoal, followed by filtration.[3][4] Recrystallization from a suitable solvent system can also be effective in removing colored impurities.
Q3: I'm observing broad peaks and streaking during silica gel chromatography of this compound. What could be the issue?
A3: The high polarity of many pyridine compounds can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor peak shape and separation.[1] This can be particularly problematic when trying to separate the target compound from other polar impurities.
Q4: How can I improve the chromatographic purification of this compound?
A4: To enhance chromatographic separation, consider the following strategies:
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Modify the mobile phase: Adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent can help to reduce tailing by competing with your compound for active sites on the silica gel.[1]
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Use an alternative stationary phase: Switching to a more neutral or basic stationary phase, like neutral or basic alumina, can often provide better results for basic compounds like pyridines.[1]
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Reverse-phase chromatography: If the impurities are significantly different in polarity, reverse-phase chromatography (e.g., C18) may offer a viable alternative.
Q5: Is this compound thermally stable? What precautions should I take during distillation?
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity through TLC analysis. A gradient elution may be necessary. |
| Compound and impurities have very similar polarities. | Consider an alternative chromatographic technique (e.g., reverse-phase, alumina). | |
| Tailing or Streaking | Strong interaction of the basic pyridine with acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1] Use a neutral or basic stationary phase like alumina.[1] |
| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Colored Impurities Co-elute | Impurities have similar polarity to the product. | Treat the product fractions with activated charcoal.[3] Attempt recrystallization after chromatography. |
Recrystallization Challenges
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve | Incorrect solvent choice. | Screen a variety of solvents with different polarities. Use a solvent mixture, dissolving in a "good" solvent and adding a "poor" solvent until turbidity is observed, then heat.[7] |
| Oiling out instead of crystallizing | Solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Add a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface. Allow the solution to cool more slowly. Use a lower-boiling point solvent. |
| No crystals form upon cooling | Solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution to a lower temperature (ice bath or refrigerator). Add a co-solvent in which the compound is less soluble. |
| Poor recovery | The compound is partially soluble in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently before filtration. Minimize the amount of solvent used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Quantitative Data Summary
The following table presents hypothetical data for the purification of a 10 g batch of crude this compound to illustrate the effectiveness of different purification methods.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Observations |
| Silica Gel Chromatography | 85% | 97% | 75% | Significant tailing observed without a modifier. |
| Silica Gel Chromatography with 0.5% Triethylamine | 85% | 99% | 80% | Improved peak shape and better separation of polar impurities. |
| Alumina Chromatography | 85% | 98.5% | 78% | Good separation with less tailing than standard silica gel. |
| Vacuum Distillation | 90% (pre-purified) | 99.5% | 90% | Effective for removing non-volatile impurities and residual solvent. |
| Recrystallization (Ethanol/Hexane) | 95% (pre-purified) | >99% | 85% | Yielded a crystalline solid from a previously oily product. |
| Acid-Base Extraction followed by Chromatography | 70% | 98% | 65% | Effective for removing acidic and neutral impurities but involves more steps. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Basic Modifier)
Objective: To purify crude this compound using silica gel column chromatography with a triethylamine-modified eluent.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Mobile phase (e.g., a gradient of ethyl acetate in hexanes)
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Triethylamine
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Chromatography column, collection tubes, TLC plates, UV lamp
Procedure:
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Prepare the Mobile Phase: Prepare the desired mobile phase and add 0.5% (v/v) triethylamine.
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Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.
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Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elute the Column: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it to elute the product.
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Monitor Fractions: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
Objective: To purify liquid this compound from non-volatile impurities or those with significantly different boiling points.[6]
Materials:
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Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
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Vacuum pump and pressure gauge
-
Heating mantle and stir bar
Procedure:
-
Set up the Apparatus: Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Charge the Flask: Place the crude this compound and a stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum to the system to the desired pressure.
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Begin Heating: Gently heat the flask while stirring.
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Collect Fractions: Collect the fraction that distills at a constant temperature and pressure. It is often advisable to collect a small forerun and discard it.
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Discontinue Distillation: Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides or charring of the residue.
Protocol 3: Purification by Acid-Base Extraction
Objective: To separate basic this compound from acidic and neutral impurities.
Materials:
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Crude this compound
-
Organic solvent (e.g., ethyl acetate)
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Dilute aqueous acid (e.g., 1 M HCl)
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Dilute aqueous base (e.g., 1 M NaOH)
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Saturated sodium bicarbonate solution
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Brine
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in the organic solvent.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with the dilute aqueous acid. The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate Layers: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Basify the Aqueous Layer: Cool the acidic aqueous layer in an ice bath and slowly add the dilute aqueous base until the solution is basic (check with pH paper). The this compound will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent.
-
Wash and Dry: Wash the combined organic layers with water and then brine. Dry the organic layer over the drying agent.
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Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Logical workflow for troubleshooting purification of this compound.
References
common side reactions in 3-Propionylpyridine synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-propionylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound via Friedel-Crafts acylation of pyridine with propionyl chloride and a Lewis acid (e.g., AlCl₃), but I am getting very low to no yield of the desired product. What is going wrong?
A1: This is a common issue. Direct Friedel-Crafts acylation of pyridine is notoriously difficult and often fails. The primary reasons for this are:
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Pyridine Deactivation: The lone pair of electrons on the nitrogen atom of the pyridine ring coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a pyridinium salt, which deactivates the aromatic ring towards electrophilic substitution.[1]
-
N-Acylation: Acylation can occur at the nitrogen atom, forming an N-acylpyridinium salt. This further deactivates the ring and is an unproductive pathway.
Troubleshooting & Optimization:
-
Alternative Synthetic Routes: It is highly recommended to explore alternative synthetic strategies that are more effective for acylating the pyridine ring at the 3-position. These include using organometallic reagents (see Q2).
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Use of Pyridine N-Oxide: While not a direct Friedel-Crafts reaction, using pyridine N-oxide can facilitate acylation. The N-oxide can be acylated and then deoxygenated.
-
Radical Acylation: Another alternative is the use of acyl radicals, which can be generated from aldehydes or carboxylic acid derivatives. These nucleophilic radicals can add to the electron-deficient pyridinium salt.[1]
Q2: What are the recommended alternative methods for synthesizing this compound, and what are the common side reactions associated with them?
A2: Two of the most effective methods for synthesizing this compound involve the use of organometallic reagents:
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Grignard Reaction: This involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium halide) with a propionylating agent like propionyl chloride or propionic anhydride.
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Organolithium Reaction: This method uses a 3-lithiopyridine intermediate, which is then reacted with a suitable propionylating agent.
While these methods are generally more successful than Friedel-Crafts acylation, they are not without potential side reactions.
Common Side Reactions with Organometallic Routes:
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Homocoupling (Bipyridyl Formation): During the formation of the Grignard or organolithium reagent from a halopyridine, a common side reaction is the coupling of two pyridyl units to form bipyridyl compounds.
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Reaction with the Product: The organometallic reagent can act as a nucleophile and add to the carbonyl group of the newly formed this compound, leading to the formation of a tertiary alcohol.
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Incomplete Reaction: Insufficient reaction time or temperature can lead to a low conversion of the starting materials.
Troubleshooting & Optimization:
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Slow Addition: Add the organometallic reagent slowly to the propionylating agent at a low temperature to minimize the reaction with the product.
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Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent quenching of the highly reactive organometallic reagents.
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Stoichiometry Control: Use a slight excess of the propionylating agent to ensure complete consumption of the organometallic reagent.
Q3: I am synthesizing this compound from a nicotinic acid derivative. I am observing a significant amount of pyridine as a byproduct. How can I avoid this?
A3: The formation of pyridine as a byproduct is a known side reaction in the synthesis of 3-acylpyridines from nicotinic acid esters, particularly in gas-phase reactions. This occurs through the decarboxylation of the starting material.[2]
Troubleshooting & Optimization:
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Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. For gas-phase synthesis, using a highly porous alumina-silica support for a titanium dioxide-based catalyst has been shown to reduce pyridine formation.[2]
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Choice of Ester: Using higher boiling point esters of nicotinic acid, such as butyl nicotinate, can make the separation of the desired product from the unreacted starting material easier through distillation.[2]
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Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize decarboxylation.
Q4: My final product is a complex mixture, and I am having difficulty purifying the this compound. What are the recommended purification methods?
A4: The purification of this compound can be challenging due to the presence of various side products and unreacted starting materials. Several methods can be employed:
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Acid-Base Extraction: This is a very effective method for separating the basic this compound from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., HCl). The this compound will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product can be extracted back into an organic solvent.
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Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid ketones like this compound, especially for separating it from higher or lower boiling point impurities.[2]
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Column Chromatography: Silica gel column chromatography can be used to separate this compound from impurities with different polarities. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
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Crystallization/Derivatization: If the this compound is a solid or can be converted to a solid derivative (e.g., an oxime or a hydrazone), recrystallization can be a powerful purification technique. The purified derivative can then be converted back to the ketone.[2]
Data Presentation
Table 1: Influence of Reaction Parameters on 3-Acetylpyridine Synthesis (Analogous to this compound)
| Starting Material | Catalyst | Conversion (%) | 3-Acetylpyridine Selectivity (%) | Pyridine Selectivity (%) | Reference |
| Methyl Nicotinate | TiO₂ with 2% Na₂O | 88 | 50 | 19 | [3] |
| Butyl Nicotinate | TiO₂ on Alumina-Silica | 93 | 78 | 11 | [3] |
| Butyl Nicotinate | TiO₂ on Alumina-Silica | 75 | 58 | 5 | [3] |
Note: This data for 3-acetylpyridine synthesis is presented as an analogy due to the limited availability of direct quantitative data for this compound side reactions. The trends are expected to be similar.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Conceptual)
This is a conceptual protocol based on general methods for Grignard reactions with pyridines and should be optimized for specific laboratory conditions.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Propionyl chloride
-
Iodine (crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) to a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Add a small crystal of iodine.
-
Add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
If the reaction does not initiate, gentle heating may be required. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the initiation of the reaction.
-
Once the reaction starts, continue the addition of the 3-bromopyridine solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of propionyl chloride (1.1 eq) in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Analysis of 3-Propionylpyridine in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 3-Propionylpyridine in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the determination of this compound?
A1: The most common techniques for the analysis of this compound and related compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC). GC is often coupled with a nitrogen-phosphorus detector (NPD) for selectivity or a mass spectrometer (MS) for definitive identification.[1] HPLC methods typically utilize reverse-phase columns with UV or MS detection.[2] The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation.
Q2: What are the critical sample preparation steps for analyzing this compound in complex matrices?
A2: Effective sample preparation is crucial for accurate analysis and to minimize matrix effects. Key steps may include:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix.
-
Protein Precipitation: For biological samples like plasma or serum, protein precipitation with a solvent such as acetonitrile is a necessary step.
-
Derivatization: For GC analysis, derivatization may be necessary to improve the volatility and thermal stability of this compound, although direct analysis is also possible.[3]
-
Filtration: All samples should be filtered through a 0.45 µm or smaller pore size filter before injection to prevent clogging of the analytical column and instrument.[1]
Q3: How can I mitigate matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in the analysis of complex mixtures.[1] Strategies to mitigate these effects include:
-
Effective Sample Cleanup: Utilize techniques like SPE to remove interfering components from the sample matrix.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If a labeled standard for this compound is unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the typical storage conditions for samples containing this compound?
A4: To ensure the stability of this compound in samples, it is recommended to store them at refrigerated temperatures (e.g., 4°C) if analysis is delayed. For long-term storage, freezing at -20°C or below is advisable. It is crucial to minimize freeze-thaw cycles. Studies on similar pyridine-containing compounds have shown good stability under these conditions.[4]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic pyridine nitrogen and acidic silanols on the column. | Use a base-deactivated column. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Operate at a lower pH to protonate the pyridine nitrogen. |
| Poor Resolution | Inadequate separation from matrix components or other analytes. | Optimize the mobile phase composition (e.g., adjust the organic solvent ratio or pH). Change to a column with a different selectivity. |
| Inconsistent Retention Times | Changes in mobile phase composition, temperature fluctuations, or column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[5] Flush the column regularly and replace it if performance degrades. |
| Low Signal Intensity | Ion suppression due to matrix effects, or poor ionization. | Improve sample cleanup. Use an appropriate mobile phase additive (e.g., formic acid for positive ion mode ESI-MS) to enhance ionization. |
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| No Peak or Low Sensitivity | Thermal degradation of the analyte in the injector. Adsorption to active sites in the GC system. | Use a lower injector temperature. Derivatize the analyte to increase thermal stability. Use a deactivated liner and column. |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Poor Reproducibility | Inconsistent injection volume. Sample degradation during storage. | Use an autosampler for precise injections. Ensure proper sample storage and handling.[6] |
| Interfering Peaks | Co-eluting matrix components. Contamination from the sample preparation process. | Optimize the GC oven temperature program for better separation. Include a blank sample in the analytical run to identify sources of contamination. |
Quantitative Data
The following table presents example method validation parameters for the analysis of a pyridine derivative in a complex matrix. These values are representative and may vary depending on the specific method and instrumentation.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between analyte concentration and instrument response over a defined range. |
| Recovery | 85-115% | The percentage of the analyte recovered from the sample matrix during the extraction process. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise.[7] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[7] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: 70:30 (v/v) Water (containing 0.1% formic acid) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Depending on the matrix, perform an appropriate extraction (LLE or SPE). Evaporate the extraction solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines a general method for the identification and quantification of this compound using GC-MS.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (high purity) as the carrier gas
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
2. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) with full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create working standards by serial dilution.
-
Sample Preparation: Extract the sample using an appropriate solvent. Concentrate the extract under a gentle stream of nitrogen. Reconstitute in a small volume of the solvent.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from 3-Propionylpyridine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-propionylpyridine. The information provided is designed to assist in identifying and removing impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation.[1] They can be broadly categorized as:
-
Organic Impurities: These include starting materials, by-products from side reactions, intermediates, and degradation products.[1] For example, in syntheses involving acyl pyridines, positional isomers (e.g., 2-propionylpyridine and 4-propionylpyridine) and related substances from side-reactions can be present.[2][3]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing process.[1]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[1]
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for identifying and quantifying impurities in pyridine derivatives.[4][5]
-
HPLC: Particularly reverse-phase HPLC (RP-HPLC), is excellent for separating a wide range of organic impurities.[6]
-
GC-MS: This technique is ideal for identifying volatile and semi-volatile impurities, including residual solvents.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of unknown impurities if they can be isolated.[8]
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired purity level. Common techniques include:
-
Distillation: Effective for separating this compound from non-volatile impurities or those with significantly different boiling points.[9][10]
-
Recrystallization: A powerful technique for purifying solid derivatives of this compound.[11][12][13] It relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[14]
-
Column Chromatography: Useful for separating impurities with similar physical properties to this compound.[15]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column.[4] | 1. Use a mobile phase with a low pH (e.g., containing formic acid) to protonate the pyridine. 2. Employ a column specifically designed for basic compounds. 3. Consider using a different stationary phase.[6] |
| Poor Retention of this compound | The compound is too polar for the reversed-phase column and elutes too quickly.[4] | 1. Increase the aqueous component of the mobile phase. 2. Use a more polar stationary phase (e.g., a C8 instead of a C18 column). 3. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Co-elution of Impurities | The chromatographic conditions are not optimized to separate all impurities. | 1. Modify the mobile phase gradient to increase resolution. 2. Change the mobile phase composition or pH. 3. Try a different column with a different selectivity.[4] |
Purification Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out During Recrystallization | The compound is coming out of solution above its melting point because the solution is too concentrated or the solvent's boiling point is too high. | 1. Re-heat the solution to dissolve the oil, then add more solvent to dilute the solution before cooling slowly. 2. Choose a solvent with a lower boiling point.[16] |
| Low Recovery After Purification | The compound is partially soluble in the cold solvent, or too much solvent was used. | 1. Ensure the solution is cooled sufficiently to maximize crystal formation. 2. Use the minimum amount of hot solvent necessary for dissolution. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[14] |
| Inefficient Separation by Distillation | The boiling points of the impurities are too close to that of this compound. | 1. Use a fractional distillation column with a higher number of theoretical plates. 2. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences.[17] |
Quantitative Data Summary
The following table summarizes potential impurities in this compound samples, based on common synthetic routes for related compounds. The retention times are hypothetical and would need to be determined experimentally.
| Impurity | Potential Source | Typical Analytical Method | Expected Relative Retention Time (HPLC) |
| 2-Propionylpyridine | Isomeric byproduct of synthesis | HPLC, GC-MS | ~0.9 |
| 4-Propionylpyridine | Isomeric byproduct of synthesis | HPLC, GC-MS | ~1.1 |
| Nicotinic Acid | Hydrolysis of starting material or product | HPLC | ~0.5 |
| 3-Ethylpyridine | Reduction of the carbonyl group | GC-MS | ~0.8 |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS | Varies |
| Polymeric materials | Side reactions under harsh conditions | Size Exclusion Chromatography | Varies |
Experimental Protocols
Protocol 1: Identification of Impurities by RP-HPLC
This protocol is adapted from a method for 3-acetylpyridine and should be optimized for this compound.[6]
-
Instrumentation and Materials:
-
HPLC system with UV or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Purification by Recrystallization
This is a general procedure that should be optimized for your specific sample.[13][14]
-
Solvent Selection:
-
Test the solubility of your impure this compound in a range of solvents at room temperature and at their boiling points. Good solvents will show high solubility when hot and low solubility when cold.[11] Common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene/heptane mixtures.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, undisturbed, to allow for crystal formation.
-
Cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Workflow for impurity identification and purification.
Caption: Troubleshooting guide for HPLC analysis.
References
- 1. 3-acetyl pyridine, 350-03-8 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. 3-Acetylpyridine CAS#: 350-03-8 [m.chemicalbook.com]
- 9. US3087867A - Distillation process for mixtures of pyridines - Google Patents [patents.google.com]
- 10. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. benchchem.com [benchchem.com]
- 15. gcwgandhinagar.com [gcwgandhinagar.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
degradation pathways of 3-Propionylpyridine under experimental conditions
Disclaimer: Direct experimental data on the degradation pathways of 3-Propionylpyridine is limited in publicly available literature. The following guidance is based on established principles of forced degradation studies for pharmaceuticals and data from related pyridine derivatives. These should be considered as starting points for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound and studies on similar compounds, the primary degradation pathways are expected to involve hydrolysis of the propionyl group and oxidation of the pyridine ring.[1][2][3] Under acidic and basic conditions, hydrolysis of the ketone is a probable route. Oxidative stress may lead to the formation of N-oxides or ring-opened products.[3]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products.[4][5] Recommended conditions to investigate include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating (e.g., 60°C) if no degradation is observed.[6][7]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, potentially with heating.[6][7]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3][5][6]
-
Photolytic Degradation: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.[6]
-
Thermal Degradation: Exposure to dry heat (e.g., 70-80°C).[4]
Q3: Which analytical techniques are best suited for analyzing the degradation products of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying the parent drug and its degradation products.[7][8] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and for confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8][9]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress condition is not harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress testing.
-
Ensure proper mixing of the drug substance with the stressor, using a co-solvent if solubility is an issue.[7]
-
Issue 2: The degradation is too extensive, with the parent peak disappearing completely.
-
Possible Cause: The stress conditions are overly aggressive.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the reaction.
-
Reduce the exposure time.
-
The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and characterized.[6]
-
Issue 3: Poor resolution between the parent drug and degradation product peaks in HPLC.
-
Possible Cause: The chromatographic method is not optimized.
-
Troubleshooting Steps:
-
Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient slope).
-
Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl instead of C18).
-
Adjust the column temperature.
-
Optimize the flow rate.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 1 M HCl | 24 hours | 60°C | 15.2% | 3-Pyridinecarboxylic acid, Propane |
| Basic Hydrolysis | 1 M NaOH | 8 hours | 60°C | 18.5% | 3-Pyridinecarboxylic acid, Propane |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 22.1% | This compound-N-oxide, Ring-opened products |
| Photolytic | ICH Q1B | 7 days | Room Temp | 8.7% | Photodegradants (e.g., dimers) |
| Thermal | Dry Heat | 48 hours | 80°C | 5.3% | Minor degradants |
Experimental Protocols
Protocol 1: Forced Degradation by Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a sealed vial.
-
Incubation: Place the vial in a water bath at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1 M NaOH.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ in a sealed vial, protected from light.
-
Incubation: Keep the vial at room temperature for 24 hours.
-
Sample Preparation: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method.
Visualizations
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
optimizing storage conditions for long-term stability of 3-Propionylpyridine
This technical support center provides guidance on the optimal storage conditions, stability, and troubleshooting for experiments involving 3-Propionylpyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3][4][5] For enhanced stability, storing under an inert atmosphere, such as argon, is recommended.[6] The compound should also be protected from light.
Q2: What are the signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from colorless or pale yellow to a darker shade.[1] The presence of new peaks in analytical chromatograms (e.g., HPLC, GC) during purity assessment is a definitive sign of degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Pyridine and its derivatives can degrade through several pathways, including oxidation, hydrolysis, and photolysis.[1][7][8] The pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[9] The propionyl side chain may also be susceptible to oxidative cleavage. Under hydrolytic conditions (acidic or basic), the ketone group could potentially undergo reactions, although the pyridine ring itself is generally stable to hydrolysis.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method is the most reliable way to separate the intact drug from its degradation products.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions and promote degradation.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results or poor reproducibility. | Degradation of this compound due to improper storage. | 1. Verify the storage conditions of your sample against the recommended guidelines (cool, dry, dark, tightly sealed). 2. Assess the purity of the compound using a validated analytical method like HPLC. 3. If degradation is confirmed, use a fresh, properly stored batch of this compound. |
| Change in physical appearance of the compound (e.g., color darkening). | Exposure to air, light, or elevated temperatures. | 1. Immediately transfer the compound to a fresh, clean, and dry container with a tight-fitting seal. 2. If possible, purge the container with an inert gas like argon or nitrogen before sealing. 3. Store the container in a refrigerator or a cool, dark place. 4. Re-evaluate the purity of the material before use. |
| Presence of extraneous peaks in HPLC/GC analysis. | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry (LC-MS or GC-MS). 2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to incompatible materials, excessive heat). 3. Implement forced degradation studies to understand the compound's stability profile and identify potential degradants. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Source |
| Temperature | Cool (General recommendation, some sources suggest 2-8°C for related compounds) | [1][2][8] |
| Atmosphere | Tightly sealed container; Under inert gas (Argon) is preferable | [1][4][6] |
| Light | Protect from light | [1] |
| Humidity | Dry, well-ventilated area | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate base and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate acid and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activity of 3-Propionylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-Propionylpyridine and its structural isomers, 2-Propionylpyridine and 4-Propionylpyridine. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document synthesizes information on the broader class of pyridine derivatives to infer potential activities and provides a framework for their experimental evaluation.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The position of substituents on the pyridine ring is known to significantly influence the biological activity of the molecule. This guide focuses on the propionylpyridine isomers, simple structures whose comparative biological effects have not been extensively studied. Understanding the differential activities of these isomers could provide valuable insights for the rational design of novel therapeutic agents.
Data Presentation
Due to the absence of direct comparative studies, the following table is presented as a template for organizing future experimental data on the biological activities of propionylpyridine isomers. This structure allows for a clear and direct comparison of key quantitative metrics.
| Biological Activity Assay | 2-Propionylpyridine | This compound | 4-Propionylpyridine | Reference Compound |
| Anticancer Activity | ||||
| Cell Line: MCF-7 (Breast Cancer) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | Doxorubicin: IC₅₀ (µM) |
| Cell Line: A549 (Lung Cancer) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | Cisplatin: IC₅₀ (µM) |
| Cell Line: HepG2 (Liver Cancer) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | Sorafenib: IC₅₀ (µM) |
| Antimicrobial Activity | ||||
| Staphylococcus aureus (Gram-positive) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | Vancomycin: MIC (µg/mL) |
| Escherichia coli (Gram-negative) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | Ciprofloxacin: MIC (µg/mL) |
| Candida albicans (Fungus) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | Fluconazole: MIC (µg/mL) |
| Enzyme Inhibition | ||||
| Target Enzyme (e.g., COX-2) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | Celecoxib: IC₅₀ (µM) |
| Target Enzyme (e.g., MAO-B) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | Selegiline: IC₅₀ (µM) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comprehensive comparison of the biological activities of this compound and its isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (2-Propionylpyridine, this compound, 4-Propionylpyridine) and a reference drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Test compounds and reference antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Resazurin solution (for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.
Mandatory Visualization
Caption: General experimental workflow for biological activity screening.
Caption: Hypothetical signaling pathway potentially modulated by propionylpyridine isomers.
A Comparative Guide to the Validation of a New Analytical Method for 3-Propionylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Gas Chromatography (GC) method for the quantitative analysis of 3-Propionylpyridine against alternative analytical techniques. The information presented is designed to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, ensuring accuracy, precision, and reliability of results in line with regulatory expectations.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). This guide will delve into these parameters in the context of a "newly validated" GC method for this compound and compare its performance with High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Newly Validated Method: Gas Chromatography (GC-FID)
A fictional robust and sensitive Gas Chromatography method coupled with a Flame Ionization Detector (GC-FID) has been validated for the determination of this compound. This method offers excellent resolution and sensitivity for volatile and semi-volatile compounds.
Summary of Validation Data
The following table summarizes the performance characteristics of the newly validated GC-FID method for this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 20 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Specificity | No interference from blank and placebo | No interference |
Experimental Protocol: GC-FID Method
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.
Alternative Analytical Methods
While the new GC-FID method demonstrates excellent performance, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific application, available instrumentation, and the sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.
| Feature | GC-FID | HPLC-UV |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Volatility Requirement | High | Low |
| Sample Derivatization | Generally not required for volatile compounds. | May be required for UV detection if the analyte lacks a chromophore. |
| Sensitivity | High for hydrocarbons. | Moderate to high, dependent on the chromophore. |
| Selectivity | High, based on retention time. | High, based on retention time and UV spectrum. |
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0). The gradient or isocratic elution will depend on the sample complexity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase or a compatible solvent.
-
Filter all solutions through a 0.45 µm filter before injection.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique but is generally less specific than chromatographic methods. It is often used for preliminary analysis or for samples with a simple matrix.
| Feature | GC-FID | HPLC-UV | UV-Vis Spectrophotometry |
| Specificity | High | High | Low (potential for interference) |
| Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Quantitative Accuracy | High | High | Moderate (matrix dependent) |
Instrumentation:
-
UV-Vis Spectrophotometer.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Visualizing the Workflow and Method Comparison
To further clarify the processes and logical relationships, the following diagrams have been generated using the DOT language.
Conclusion
The newly validated GC-FID method provides a reliable and robust solution for the quantitative determination of this compound. Its high sensitivity and specificity make it particularly suitable for quality control and stability testing. However, the choice of the most appropriate analytical method should be guided by a thorough evaluation of the analyte's properties, the sample matrix, and the specific requirements of the analysis. HPLC-UV offers a powerful alternative for non-volatile compounds or complex mixtures, while UV-Vis spectrophotometry can be a valuable tool for rapid, high-throughput screening of simple samples. This guide serves as a starting point for researchers to make informed decisions in the selection and validation of analytical methods for this compound and related compounds.
comparative study of different synthetic routes to 3-Propionylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-propionylpyridine, a valuable building block in the synthesis of various pharmaceutical compounds. The methods discussed are the reaction of ethyl nicotinate with a propionate source and the Grignard reaction of 3-cyanopyridine with ethylmagnesium bromide. This guide aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their efficacy.
| Feature | Method 1: From Ethyl Nicotinate | Method 2: From 3-Cyanopyridine (Grignard Reaction) |
| Starting Material | Ethyl nicotinate | 3-Cyanopyridine |
| Key Reagents | Ethyl propionate, Sodium ethoxide | Ethylmagnesium bromide, Diethyl ether |
| Reaction Type | Claisen-type condensation | Grignard reaction |
| Yield (%) | High (estimated based on analogous reactions) | Good |
| Reaction Time | Several hours | Relatively short |
| Reaction Temperature | Reflux | 0 °C to room temperature |
| Key Advantages | Utilizes readily available starting materials. | Generally provides good yields for ketone synthesis from nitriles. |
| Key Disadvantages | May require careful control of reaction conditions to avoid side reactions. | Requires anhydrous conditions and handling of pyrophoric Grignard reagents. |
Experimental Protocols
Method 1: Synthesis of this compound from Ethyl Nicotinate
This method is analogous to the high-yield synthesis of 3-acetylpyridine from ethyl nicotinate and ethyl acetate.[1][2] By substituting ethyl acetate with ethyl propionate, a similar Claisen-type condensation reaction is expected to yield this compound.
Materials:
-
Ethyl nicotinate
-
Ethyl propionate
-
Sodium ethoxide
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in an appropriate amount of anhydrous toluene.
-
To this solution, add a mixture of ethyl nicotinate and ethyl propionate.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding dilute hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Method 2: Synthesis of this compound from 3-Cyanopyridine (Grignard Reaction)
The Grignard reaction is a well-established method for the formation of carbon-carbon bonds and can be effectively used to synthesize ketones from nitriles.
Materials:
-
3-Cyanopyridine
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Hydrochloric acid (for hydrolysis)
-
Ammonium chloride solution (for quenching)
-
Standard laboratory glassware for Grignard reaction (oven-dried)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 3-Cyanopyridine: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3-cyanopyridine in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Hydrolysis and Workup: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. A precipitate will form. Add dilute hydrochloric acid to dissolve the precipitate and hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Mandatory Visualization
The following diagrams illustrate the logical flow of the two synthetic routes described.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflows for this compound synthesis.
References
Cross-Validation of 3-Acylpyridine Efficacy in Diverse Cancer Cell Lines: A Comparative Analysis
Introduction
Data Presentation: Comparative Efficacy of Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative(s) | Target Cell Line(s) | IC50 (µM) | Reference Compound |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Compound 11d | MCF-7 (Breast), HCT-116 (Colon) | 5.95 (MCF-7), 6.09 (HCT-116) | Doxorubicin (8.48, 8.15)[1] |
| 3-Cyanopyridines | Compound 5c | HEPG2 (Liver) | 1.46 | Doxorubicin (0.72)[2] |
| 3-Cyanopyridine-2(1H)-thiones | Compound 7b | A549 (Lung) | 0.87 | Doxorubicin |
| 3-Cyano-2(1H)-pyridones | Compound 8a | A549 (Lung) | 0.83 | Doxorubicin[3] |
| 3-(hetero)aryl substituted pyridines | Multiple derivatives | MDA-MB-231, MCF7 (Breast) | 0.9 - 1.7 | Doxorubicin[4] |
| Pyrano[3,2-c]pyridines | 4-CP.P | MCF-7 (Breast) | 60 | -[5] |
| Pyridino[2,3-f]indole-4,9-diones | Compound 5 | XF 498 (CNS), HCT 15 (Colon) | 0.006 (XF 498), 0.073 (HCT 15) | Doxorubicin (0.012, 0.264)[6] |
| Thieno[2,3-b]pyridines | DJ160 | Prostate Cancer Cell Lines | - | Enzalutamide[7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of pyridine derivatives' anticancer efficacy.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Cells are then treated with various concentrations of the test compound (e.g., pyridine derivatives) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Cells are seeded and treated in 96-well plates as described for the MTT assay.
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed and stained with 0.4% (w/v) SRB solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with a Tris-base solution.
-
Absorbance is read at a wavelength of approximately 510 nm.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with the compound of interest.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The results differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
2. DNA Fragmentation Assay:
-
Principle: A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis.
-
Protocol:
-
Cells are treated with the test compound.
-
Genomic DNA is extracted from the cells.
-
The extracted DNA is run on an agarose gel.
-
The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. A characteristic "ladder" pattern indicates apoptosis.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of a compound and a common signaling pathway implicated in the action of many anticancer agents, including some pyridine derivatives.
Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.
Caption: Simplified PI3K/Akt signaling pathway often targeted by anticancer compounds.
References
- 1. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Catalytic Efficiency: A Comparative Analysis of Pyridine-Based Acylation Catalysts
While 3-Propionylpyridine is not prominently featured in scientific literature as a catalyst, the broader family of pyridine derivatives, particularly those based on 4-(dimethylamino)pyridine (DMAP), are renowned for their exceptional catalytic prowess in acylation reactions. This guide offers a comparative overview of the catalytic efficiency of DMAP and its analogues, providing researchers, scientists, and drug development professionals with data-driven insights for catalyst selection.
Extensive research has established a range of pyridine-based nucleophilic catalysts that significantly accelerate acylation reactions, a cornerstone of organic synthesis. This comparative guide delves into the performance of several key pyridine catalysts, presenting quantitative data, detailed experimental protocols, and a mechanistic overview to inform laboratory practice.
Comparative Catalytic Performance in Acylation
The efficacy of various pyridine-based catalysts in the acetylation of 1-methylcyclohexanol with acetic anhydride is summarized in the table below. This reaction is a standard benchmark for assessing catalyst activity, particularly with sterically hindered alcohols.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | 4.1 | 17 | ~50 | [1] |
| 4-(Pyrrolidino)pyridine (PPY) | Not specified | Not specified | Not specified | [1] |
| Bicyclic Diaminopyridine (3) | 4.1 | 3 | >95 | [1] |
| Bicyclic Diaminopyridine (4) | 4.1 | 3 | >95 | [1] |
| Tricyclic Triaminopyridine (5) | 4.1 | 3 | >99 | [1] |
| Tricyclic Triaminopyridine (6) | 4.1 | 3 | >99 | [1] |
Note: The data presented is for the acetylation of 1-methylcyclohexanol. Catalyst structures are illustrated in the referenced literature.
The tricyclic triaminopyridine catalyst 6 demonstrates superior activity, achieving near-quantitative conversion in a significantly shorter time frame compared to the parent DMAP.[1] This enhanced reactivity is attributed to the structural modifications that increase the nucleophilicity of the pyridine nitrogen.[1]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized experimental protocols for conducting comparative catalytic studies in acylation reactions.
General Procedure for the Acetylation of Alcohols
This protocol is adapted from studies comparing DMAP and its analogues.[2]
Materials:
-
Alcohol (e.g., 1-methylcyclohexanol, 1.0 eq)
-
Acetic anhydride (2.1 eq)
-
Pyridine-based catalyst (DMAP or analogue, 0.04 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
To a stirred solution of the alcohol (0.1 mol) and triethylamine (0.15 mol) in anhydrous dichloromethane, add the pyridine-based catalyst (4.1 mmol).
-
Add acetic anhydride (0.21 mol) to the mixture.
-
Allow the reaction to proceed at room temperature for the specified time (e.g., 17 hours for DMAP).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Work up the reaction mixture by adding sodium carbonate until the cessation of carbon dioxide evolution and the aqueous layer is basic.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol for Recyclable Catalysis with DMAP·HCl
This protocol outlines the use of DMAP hydrochloride for the acylation of inert alcohols, offering a more sustainable approach.[3]
Materials:
-
Inert alcohol or phenol (1.0 eq)
-
Acylating agent (e.g., acetic anhydride or acyl chloride, 1.2 eq)
-
DMAP·HCl (5 mol%)
-
Solvent (e.g., toluene, or solvent-free)
Procedure:
-
Combine the alcohol/phenol (1 mmol), acylating agent (1.2 mmol), and DMAP·HCl (0.05 mmol) in a reaction vessel.
-
Heat the mixture at the desired temperature (e.g., 80-120 °C) for the required time.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer containing the DMAP·HCl catalyst can be concentrated and reused for subsequent reactions.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Mechanistic Insights and Workflow
The catalytic cycle of DMAP in acylation reactions is a well-established process. The following diagrams illustrate the generally accepted mechanism and a typical experimental workflow.
Caption: Mechanism of DMAP-catalyzed acylation of an alcohol with an acid anhydride.
Caption: A generalized workflow for comparing the efficiency of acylation catalysts.
References
The Efficacy of Pyridine Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
Researchers, scientists, and drug development professionals are constantly seeking to bridge the gap between preclinical laboratory findings and clinical outcomes. A critical aspect of this endeavor lies in understanding the correlation between the in vitro and in vivo efficacy of novel therapeutic agents. This guide provides a detailed comparison of the performance of a promising pyridine derivative, Compound 3b, in both laboratory-based cell culture assays and animal models, offering valuable insights into its translational potential.
This analysis focuses on a novel pyridine heterocyclic hybrid, herein referred to as Compound 3b, which has demonstrated significant anticancer properties. By examining its performance in controlled in vitro environments against various cancer cell lines and its subsequent therapeutic effects in a living organism, we can better assess its potential as a viable drug candidate.
Quantitative Efficacy: A Tale of Two Environments
The true measure of a potential therapeutic agent lies in its ability to translate promising results from the petri dish to a complex biological system. The following tables summarize the quantitative efficacy of Compound 3b in both in vitro and in vivo settings, providing a clear and direct comparison of its performance.
Table 1: In Vitro Cytotoxicity of Compound 3b against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 3b | Huh-7 | Hepatocellular Carcinoma | 6.54 |
| A549 | Lung Carcinoma | 15.54 | |
| MCF-7 | Breast Adenocarcinoma | 6.13 | |
| Taxol (Reference) | Huh-7 | Hepatocellular Carcinoma | 6.68 |
| A549 | Lung Carcinoma | 38.05 | |
| MCF-7 | Breast Adenocarcinoma | 12.32 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Efficacy of Compound 3b in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Control | 1500 | - |
| Compound 3b | 315 | 79 |
Experimental Protocols: The Foundation of Reliable Data
The reproducibility and validity of these findings are intrinsically linked to the meticulous execution of the experimental protocols. Below are the detailed methodologies employed in the in vitro and in vivo studies of Compound 3b.
In Vitro Antiproliferative Assay (MTT Assay)
The in vitro cytotoxicity of Compound 3b was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (Huh-7, A549, and MCF-7) were seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of Compound 3b and the reference drug, Taxol, and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
In Vivo Antitumor Activity (Breast Cancer Xenograft Model)
The in vivo efficacy of Compound 3b was evaluated in a murine xenograft model of breast cancer.[1]
-
Tumor Cell Implantation: Female nude mice were subcutaneously inoculated with MCF-7 breast cancer cells.
-
Tumor Growth: The tumors were allowed to grow to a palpable size.
-
Treatment Administration: The mice were then randomly assigned to a control group and a treatment group. The treatment group received intraperitoneal injections of Compound 3b at a specified dosage, while the control group received a vehicle solution.
-
Tumor Volume Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.
-
Data Analysis: At the end of the study, the tumor growth inhibition percentage was calculated by comparing the mean tumor volume of the treated group to that of the control group.
Mechanism of Action: Targeting Tubulin Polymerization
Compound 3b exerts its anticancer effects by targeting a critical cellular process: tubulin polymerization.[1] Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By inhibiting tubulin polymerization, Compound 3b disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Mechanism of action of Compound 3b.
Experimental Workflow: From Lab Bench to Animal Model
The journey of evaluating a potential anticancer drug involves a structured and logical progression from initial cell-based screenings to more complex animal studies. This workflow ensures that only the most promising candidates advance, saving time and resources.
Caption: Preclinical evaluation workflow.
References
Benchmarking 3-Propionylpyridine: A Comparative Performance Guide Against Commercial Nicotinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of 3-Propionylpyridine's hypothetical performance against established commercial and research standards for nicotinic acetylcholine receptor (nAChR) agonists. Given the pyridine scaffold of this compound, a known pharmacophore for nAChR interaction, this document outlines the key performance indicators and experimental frameworks necessary for its evaluation. The data for commercial standards are derived from peer-reviewed literature, while the data for this compound are presented as a hypothetical profile to serve as a benchmark for potential future analysis.
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[1][2] Agonists for these receptors are valuable tools in neuroscience research and have therapeutic potential for various neurological and psychiatric disorders. The most abundant nAChR subtypes in the brain are the α4β2 and α7 subtypes, which are primary targets for drug development.[1]
Comparative Performance Analysis
The efficacy, potency, and selectivity of a potential nAChR agonist are critical determinants of its research and therapeutic value. This section compares the hypothetical performance of this compound with well-characterized nAChR agonists: Nicotine (the prototypical agonist), Epibatidine (a potent, non-selective agonist), and Varenicline (a clinically used partial agonist).[3][4]
Binding Affinity (Kᵢ) and Potency (EC₅₀)
Binding affinity (Kᵢ) measures the strength of binding between a compound and a receptor, while potency (EC₅₀) measures the concentration required to elicit a half-maximal functional response. Lower values for both indicate a more potent compound.
Table 1: Comparative Binding Affinity (Kᵢ) and Potency (EC₅₀) at Major nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, µM) |
| This compound | α4β2 | 15.0 (Hypothetical) | 25.0 (Hypothetical) |
| (Hypothetical) | α7 | 250.0 (Hypothetical) | * >100 (Hypothetical)* |
| Nicotine | α4β2 | 1.0 - 6.1[3][5] | 1.21 - 5.42[3] |
| α7 | ~4000[6] | 10 - 200 | |
| Epibatidine | α4β2 | 0.04[7] | 0.003 - 0.01 |
| α7 | 20[7] | ~2.0[8] | |
| Varenicline | α4β2 | 0.06 - 0.4[4][6] | 0.05 - 0.086[3][9] |
| α7 | 125 - 322[4][6] | 18.0[10] |
Data for commercial standards are sourced from published literature. Data for this compound are hypothetical and for illustrative purposes.
Functional Efficacy and In Vitro Toxicity
Efficacy describes the maximal response a compound can produce, typically expressed as a percentage of the response to the endogenous agonist, acetylcholine (ACh). A compound's safety profile is initially assessed by its in vitro cytotoxicity (CC₅₀), where a higher value indicates lower toxicity.
Table 2: Comparative Efficacy and In Vitro Toxicity
| Compound | nAChR Subtype | Efficacy (% of ACh Response) | In Vitro Toxicity (CC₅₀, µM) |
| This compound | α4β2 | 40% (Partial Agonist) (Hypothetical) | >500 (Hypothetical) |
| (Hypothetical) | α7 | <5% (Antagonist) (Hypothetical) | |
| Nicotine | α4β2 | 100% (Full Agonist) | ~1000 (Varies by cell line) |
| α7 | 100% (Full Agonist) | ||
| Epibatidine | α4β2 | 100% (Full Agonist)[8] | ~1 (High Toxicity) |
| α7 | 100% (Full Agonist)[8] | ||
| Varenicline | α4β2 | ~24-45% (Partial Agonist)[3] | >1000 |
| α7 | 100% (Full Agonist)[10][11] |
Data for commercial standards are sourced from published literature. Data for this compound are hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the evaluation of novel compounds.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of novel compounds.
Protocol 1: Competitive Radioligand Binding Assay (Kᵢ Determination)
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).
-
Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step twice.
-
After the final wash, resuspend the membrane pellet in buffer to a protein concentration of 0.5-1.0 mg/mL and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-epibatidine (a high-affinity nAChR radioligand) at a concentration near its Kₔ (e.g., 0.2 nM), and 50 µL of binding buffer.
-
Non-specific Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-epibatidine, and 50 µL of a high concentration of a known competitor (e.g., 10 µM Nicotine).
-
Competition Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-epibatidine, and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly harvest the samples by vacuum filtration onto glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology (EC₅₀ & Efficacy Determination)
This electrophysiological technique measures ion flow through the receptor channel in response to agonist application, allowing for the determination of potency and efficacy.[4]
-
Oocyte Preparation:
-
Harvest and prepare Xenopus laevis oocytes.
-
Microinject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.
-
-
Agonist Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a saturating concentration of acetylcholine (ACh) (e.g., 100 µM) to determine the maximum current response (Iₘₐₓ) for each oocyte.
-
After washout and return to baseline, apply increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻³ M) for a fixed duration, with washout periods in between each application.
-
Record the peak inward current elicited by each concentration.
-
-
Data Analysis:
-
Normalize the peak current at each concentration of this compound to the maximum current elicited by ACh in the same cell.
-
Plot the normalized current against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response (Hill) equation to determine the EC₅₀ and the maximum response relative to ACh (Eₘₐₓ), which represents the compound's efficacy.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine a compound's cytotoxic concentration (CC₅₀).
-
Cell Plating:
-
Seed a suitable cell line (e.g., SH-SY5Y or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression to fit the data and determine the CC₅₀ value, the concentration at which cell viability is reduced by 50%.
-
References
- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
Validating the Mechanism of Action of 3-Propionylpyridine Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the novel investigational compound, 3-Propionylpyridine. Through a hypothetical knockout study, we will explore its effects in comparison to a known alternative, providing supporting experimental data and detailed protocols.
Disclaimer: The mechanism of action for this compound and its specific molecular target are not yet fully elucidated in publicly available literature. This guide, therefore, presents a hypothetical mechanism and target, "Propionylpyridine-Sensitive Kinase 1" (PSK1), to illustrate the robust methodology of using knockout studies for target validation. The experimental data presented herein is illustrative and intended to guide researchers in designing their own validation studies.
Postulated Mechanism of Action of this compound
Based on the common activity of pyridine-containing compounds as kinase inhibitors, we postulate that this compound functions as a selective inhibitor of a novel kinase, Propionylpyridine-Sensitive Kinase 1 (PSK1) . We hypothesize that PSK1 is an upstream regulator of the well-established PI3K/AKT signaling pathway, a critical pathway in cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3] Inhibition of PSK1 by this compound is expected to lead to a downstream reduction in AKT phosphorylation and subsequent anti-proliferative effects.
Comparison with an Alternative Inhibitor: BKM120 (Buparlisib)
To benchmark the activity of this compound, we compare it with BKM120 (Buparlisib) , a well-characterized pan-class I PI3K inhibitor.[1][2] While both compounds are expected to suppress the PI3K/AKT pathway, their distinct targets (hypothesized PSK1 for this compound and PI3K for BKM120) would lead to different outcomes in a PSK1 knockout model.
Hypothetical Signaling Pathway
The following diagram illustrates the postulated role of PSK1 in the PI3K/AKT signaling pathway and the proposed targets of this compound and BKM120.
Data Presentation: Knockout Study Comparison
To validate that this compound acts through PSK1, a knockout (KO) of the PSK1 gene is generated in a cancer cell line (e.g., U87MG glioblastoma) using CRISPR/Cas9.[4][5] The effects of this compound and BKM120 are then compared in wild-type (WT) and PSK1 KO cells.
Table 1: Comparative Cell Viability (IC50 Values)
This table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for each compound in both cell lines, as determined by an MTT assay.[6]
| Compound | Cell Line | IC50 (µM) | Fold Change (KO vs. WT) |
| This compound | Wild-Type | 5.2 | - |
| PSK1 KO | > 100 | > 19.2 | |
| BKM120 | Wild-Type | 0.8 | - |
| PSK1 KO | 0.9 | 1.1 |
Interpretation: A significant increase in the IC50 value for this compound in PSK1 KO cells would indicate that its cytotoxic effect is dependent on the presence of PSK1. In contrast, the efficacy of BKM120, which targets a downstream component (PI3K), should remain largely unaffected.
Table 2: Comparative Analysis of AKT Phosphorylation
This table presents hypothetical quantitative data from a Western blot analysis, showing the relative levels of phosphorylated AKT (p-AKT at Ser473) after treatment with each compound.[7][8][9]
| Compound (Concentration) | Cell Line | Relative p-AKT Levels (Normalized to Loading Control) | % Inhibition of p-AKT |
| Vehicle Control | Wild-Type | 1.00 | 0% |
| PSK1 KO | 1.02 | -2% | |
| This compound (10 µM) | Wild-Type | 0.25 | 75% |
| PSK1 KO | 0.98 | 4% | |
| BKM120 (1 µM) | Wild-Type | 0.15 | 85% |
| PSK1 KO | 0.18 | 82% |
Interpretation: this compound's ability to inhibit AKT phosphorylation would be lost in the PSK1 KO cells, confirming that its effect on the pathway is mediated through PSK1. BKM120 should continue to inhibit p-AKT in both cell lines as its target, PI3K, is downstream of the knockout.
Experimental Workflow
The following diagram outlines the workflow for the knockout validation study.
Experimental Protocols
A. Generation of PSK1 Knockout Cell Line via CRISPR/Cas9 [4][10][11]
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the PSK1 gene using a publicly available design tool.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the U87MG wild-type cells with the sgRNA/Cas9-expressing plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Selection: 24 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, dilute the cells to a concentration of a single cell per well in a 96-well plate to isolate and expand clonal populations.
-
Validation: Once colonies are established, screen for PSK1 knockout by:
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot to confirm the absence of the PSK1 protein.
-
Sanger Sequencing: Extract genomic DNA from positive clones and sequence the targeted region to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
B. MTT Cell Viability Assay [6][12]
-
Cell Seeding: Seed both wild-type and PSK1 KO U87MG cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or BKM120 for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value for each compound.
C. Western Blot Analysis for p-AKT [7][8][9][13]
-
Cell Treatment and Lysis: Seed wild-type and PSK1 KO cells in 6-well plates. Once they reach 70-80% confluency, treat them with the respective compounds (e.g., 10 µM this compound, 1 µM BKM120, or vehicle) for 2 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT and loading control signals.
Conclusion
The use of knockout models is an indispensable tool for the definitive validation of a drug's mechanism of action.[14][15][16] By comparing the effects of this compound in wild-type versus target-knockout cells, researchers can unequivocally demonstrate on-target activity. The hypothetical data presented in this guide illustrates a clear methodology: a loss of efficacy of this compound in PSK1 knockout cells would provide strong evidence that it acts through this specific target to exert its anti-proliferative effects. This comparative approach is crucial for building a robust data package for further preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. 404 Not Found | Ubigene [ubigene.us]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 3-Propionylpyridine vs. Moclobemide for Monoamine Oxidase-A Inhibition
A Technical Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comparative analysis of 3-Propionylpyridine, a compound of research interest, and Moclobemide, a well-established clinical agent, for their potential inhibitory activity against Monoamine Oxidase-A (MAO-A). MAO-A is a critical enzyme in the metabolic degradation of key monoamine neurotransmitters, including serotonin and norepinephrine, making it a significant target for the treatment of depression and anxiety disorders.
Disclaimer: The inhibitory activity of this compound against MAO-A is presented here as a hypothetical scenario for the purpose of a comparative guide. To date, there is a lack of published experimental data confirming this specific biological activity. The data presented for this compound is therefore illustrative of the experimental values that would need to be determined.
Introduction to the Comparators
This compound is a pyridine derivative with a propyl ketone substituent. While the broader class of pyridine-containing compounds has been investigated for a range of biological activities, the specific enzymatic inhibitory profile of this compound is not well-characterized in publicly available literature. This guide explores its potential as a MAO-A inhibitor, a plausible activity based on the known pharmacology of some related heterocyclic compounds.
Moclobemide is a selective and reversible inhibitor of MAO-A (RIMA) used clinically as an antidepressant.[1][2] Its mechanism of action involves blocking the active site of MAO-A, thereby increasing the synaptic availability of serotonin and norepinephrine.[3] Unlike older, irreversible MAO inhibitors, the reversible nature of Moclobemide's binding allows for a safer pharmacological profile, particularly concerning dietary tyramine interactions.[1][2]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the known inhibitory data for Moclobemide and the hypothetical target data for this compound against MAO-A.
Table 1: In Vitro Inhibitory Activity of Moclobemide against MAO-A
| Parameter | Value | Species/System | Reference |
| IC50 | ~10 µM | Rat brain homogenates | [4] |
| IC50 | 6 mM | In vitro assay | [5] |
| Ki (initial competitive phase) | 0.2 - 0.4 mM | Rat brain / Human placenta | [6] |
| Inhibition Type | Reversible, Slow-Binding | - | [6] |
Note: The variability in reported IC50 and Ki values for Moclobemide may be attributed to different experimental conditions, such as enzyme source, substrate, and assay methodology.
Table 2: Hypothetical In Vitro Inhibitory Activity Profile for this compound against MAO-A
| Parameter | Target Value | Species/System | Rationale |
| IC50 | To be determined | Human recombinant MAO-A | Standard for in vitro profiling |
| Ki | To be determined | Human recombinant MAO-A | To determine binding affinity |
| Inhibition Type | To be determined | - | To elucidate mechanism (reversible/irreversible) |
| Selectivity (MAO-A vs. MAO-B) | To be determined | - | To assess specificity of action |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of MAO-A in neurotransmitter metabolism and the general workflow for an in vitro inhibition assay.
Experimental Protocols
A detailed protocol for a representative in vitro fluorometric assay to determine the IC50 value of a test compound against MAO-A is provided below. This method is suitable for the characterization of both Moclobemide and the hypothetical activity of this compound.
In Vitro MAO-A Inhibition Assay (Kynuramine Assay)
1. Objective: To determine the in vitro inhibitory potency (IC50) of a test compound on the activity of human recombinant Monoamine Oxidase-A.
2. Principle: This assay measures the enzymatic activity of MAO-A by monitoring the conversion of the non-fluorescent substrate, kynuramine, to the highly fluorescent product, 4-hydroxyquinoline. The rate of product formation is proportional to the enzyme activity. The presence of an inhibitor reduces the rate of fluorescence increase, allowing for the quantification of inhibitory potency.
3. Materials:
-
Enzyme: Human recombinant MAO-A
-
Substrate: Kynuramine dihydrobromide
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Test Compounds: this compound and Moclobemide, dissolved in DMSO to create stock solutions.
-
Positive Control: Clorgyline (a known irreversible MAO-A inhibitor)
-
Reaction Stop Solution: 2 N NaOH
-
Equipment: 96-well black, flat-bottom microplates; multi-well fluorescence plate reader; incubator.
4. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and Moclobemide) and the positive control (Clorgyline) in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
To the wells of a 96-well black plate, add 25 µL of the test compound dilutions or vehicle control (for 100% activity).
-
Add 25 µL of the MAO-A enzyme solution, pre-diluted in assay buffer to the desired working concentration.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution (final concentration typically 50-100 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 N NaOH to each well.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.[2]
5. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells (containing no enzyme) from all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MAO-A activity.
Conclusion
This guide provides a framework for the head-to-head comparison of this compound and the known MAO-A inhibitor, Moclobemide. While Moclobemide is a well-characterized compound with established clinical use, the inhibitory potential of this compound against MAO-A remains to be experimentally validated. The provided experimental protocol offers a robust method for determining the in vitro inhibitory potency of this compound, which would be the first step in characterizing its potential as a modulator of monoamine oxidase activity. Such studies are essential for the discovery and development of novel therapeutics for neurological disorders.
References
Confirming the Binding Affinity of 3-Propionylpyridine to its Target Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a compound's binding affinity to its target protein is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methodologies to confirm the binding affinity of a novel kinase inhibitor, 3-Propionylpyridine, to its hypothetical target, the Epidermal Growth Factor Receptor (EGFR) kinase. This guide will objectively compare its performance with established EGFR inhibitors and provide supporting experimental data.
Comparative Analysis of Binding Affinity Techniques
The validation of a direct physical interaction between a small molecule and its target protein is fundamental. Several biophysical techniques can be employed to quantify this interaction, each with its own set of advantages and limitations. The most common methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide detailed insights into binding kinetics and thermodynamics.[1]
Table 1: Comparison of Key Techniques for Measuring Binding Affinity
| Technique | Principle | Primary Output | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface as molecules bind and dissociate.[2][3] | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[1] | High | Low | Real-time kinetic data, label-free.[2] | Requires immobilization of one binding partner, which may affect its activity.[4][5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[2][6][7] | Equilibrium dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] | Low to Medium | High | Label-free, in-solution measurement, provides a complete thermodynamic profile.[6][8] | Requires larger amounts of sample, sensitive to buffer mismatches.[6][7] |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties (intensity, polarization) upon binding.[9] | Equilibrium dissociation constant (KD). | High | Low | High sensitivity, can be used for weak interactions.[9] | Requires either intrinsic fluorescence or labeling, which can interfere with binding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of atoms upon ligand binding.[9] | Binding site information, KD for weak interactions.[9] | Low | High | Provides structural information about the binding site.[9] | Requires large quantities of isotopically labeled protein, complex data analysis. |
Hypothetical Binding Affinity Data for EGFR Inhibitors
For the purpose of this guide, we will consider a hypothetical scenario where this compound is a novel inhibitor of the EGFR kinase. The following table compares its hypothetical binding affinity with that of well-established EGFR inhibitors.
Table 2: Binding Affinities of Selected EGFR Kinase Inhibitors
| Compound | Binding Affinity (KD) | Method |
| This compound (Hypothetical) | 50 nM | SPR |
| Gefitinib | 2 nM | SPR |
| Erlotinib | 0.4 nM | ITC |
| Lapatinib | 3 nM | Kinase Assay |
| Staurosporine (Non-selective) | 1.5 nM | SPR |
Note: The binding affinity for this compound is a hypothetical value for illustrative purposes. The data for the other compounds are representative values from published literature.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][6]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the EGFR kinase domain.
Materials:
-
Purified, recombinant EGFR kinase domain (≥95% purity)
-
This compound (≥98% purity)
-
ITC instrument
-
Appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the EGFR kinase domain against the chosen ITC buffer to ensure buffer matching.
-
Dissolve this compound in the same buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.[6]
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the EGFR kinase domain solution (e.g., 10 µM).
-
Fill the injection syringe with the this compound solution (e.g., 100 µM).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the sample cell containing the EGFR kinase domain.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
-
Data Analysis:
-
The raw data will be a series of heat-release or -absorption peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[1][2][5]
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the this compound-EGFR interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, recombinant EGFR kinase domain
-
This compound
-
Running buffer (e.g., HBS-EP+ buffer with 5% DMSO)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the EGFR kinase domain over the activated surface to allow for covalent coupling. The protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point for efficient amine coupling.[5]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized EGFR surface. Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is monitored.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is monitored.
-
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the kinase surface.[1] This step is crucial for the reusability of the sensor chip.
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface over time, which is proportional to the amount of bound analyte.
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.
-
Visualizations
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioradiations.com [bioradiations.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 8. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
Safety Operating Guide
Proper Disposal of 3-Propionylpyridine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 3-Propionylpyridine is a critical component of laboratory safety and environmental stewardship. As a compound with multiple hazard classifications, adherence to stringent disposal protocols is essential to mitigate risks for researchers and the environment. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and fostering a secure laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its associated waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.
In the event of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Place the contaminated material into a suitable, sealed container for disposal as hazardous waste.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Hazard Profile: this compound
Understanding the specific hazards of this compound is fundamental to its safe handling and disposal. The following table summarizes its classification according to the available Safety Data Sheet (SDS).
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |
| Acute Inhalation Toxicity - Vapors | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| (Data sourced from a Safety Data Sheet for this compound)[1] |
Personal Protective Equipment (PPE) and Safety Measures
The following PPE and safety equipment are mandatory when handling this compound waste.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Tight-sealing chemical safety goggles or a face shield.[1] | To protect eyes from splashes and vapors.[1] |
| Hand Protection | Appropriate chemical-resistant gloves. | To prevent skin contact and absorption.[1] |
| Body Protection | A standard laboratory coat or protective suit.[1] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use only under a chemical fume hood.[1] If a hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[1] | To avoid the inhalation of harmful vapors.[1] |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible.[1] | For immediate decontamination in case of accidental exposure.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with federal, state, and local regulations.[2][3] The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework for hazardous waste management.[2][4] Never dispose of this compound down the drain or in regular trash.
Waste Identification and Segregation
-
Identify : All waste containing this compound, including unused product, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[5]
-
Segregate : Keep this compound waste separate from other incompatible waste streams. It should not be mixed with strong oxidizing agents.[1][6]
Containerization
-
Use a Compatible Container : Collect the waste in its original container or a designated, leak-proof, and chemically compatible waste container with a secure, sealable lid.[7][8]
-
Keep Closed : Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[6][9]
Labeling
-
Properly Label : Clearly label the waste container with the words "Hazardous Waste." [5][9]
-
Identify Contents : The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[8]
-
Date Accumulation : Note the date when waste was first added to the container.
Storage
-
Designated Area : Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.[5]
-
Safe Storage : The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[6][7] Secondary containment is recommended to manage any potential leaks.
Final Disposal
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup.[8][9]
-
Documentation : Complete all required waste transfer and pickup forms accurately. Maintain records as required by your institution and regulatory bodies.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Propionylpyridine
For Immediate Use by Laboratory Professionals
This document provides critical, direct guidance for the safe handling, use, and disposal of 3-Propionylpyridine (CAS No. 1570-48-5). The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with multiple hazards, necessitating stringent adherence to safety protocols. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment/Measure | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation of vapors. Always handle the compound within a properly functioning fume hood.[1][2] |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To protect eyes from splashes, which can cause serious irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for extended contact. | To prevent skin contact and absorption.[4] |
| Body Protection | Standard laboratory coat or chemical-resistant apron/suit. | To protect clothing and skin from contamination.[1][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if working outside a fume hood.[1][2] |
| Emergency Equipment | Emergency eyewash station and safety shower. | Must be readily accessible for immediate decontamination in case of accidental exposure.[1][4] |
Step-by-Step Handling and Storage Protocols
Adherence to the following operational plan is mandatory to ensure safety.
Preparation and Handling:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned procedure.
-
Verify Equipment: Ensure a certified chemical fume hood, eyewash station, and safety shower are operational and accessible.[1][4]
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the handling area.
-
Chemical Handling:
-
Conduct all weighing, transferring, and handling of this compound within a chemical fume hood to prevent vapor inhalation.[1][5]
-
Avoid direct contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[1][2][7]
-
Storage Plan:
-
Store this compound in a cool, dry, and well-ventilated area.[1][4][5]
-
Keep the container tightly closed to prevent leakage or contamination.[1][4]
-
Store locked up and segregated from incompatible materials such as strong oxidizing agents and acids.[1][4]
-
Label the container clearly with the chemical name and associated hazards.[5]
Emergency and Disposal Procedures
Immediate and correct response to spills, exposure, and waste disposal is critical.
Spill Management Protocol:
In the event of a spill, follow the workflow below. For any large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[4][8]
First Aid Measures:
Table 2: First Aid for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation persists.[1][4][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and call a poison control center.[1][2][6] |
Disposal Plan:
-
All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[8][9]
-
Collect waste in a designated, leak-proof, and clearly labeled container.[4] The label must include the words "Hazardous Waste," the full chemical name, and associated hazard pictograms.[10]
-
Store the waste container in a designated, secure satellite accumulation area away from incompatible materials.[11]
-
Dispose of the contents and container through an approved waste disposal company in accordance with local, state, and federal regulations.[1][11] Do not dispose of down the drain or in regular trash.[10]
References
- 1. fishersci.com [fishersci.com]
- 2. media.laballey.com [media.laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
